Technical Documentation Center

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate
  • CAS: 878158-18-0

Core Science & Biosynthesis

Foundational

"synthesis of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate"

This technical guide details the synthesis of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS: 878158-18-0).[1][2][3][4] This molecule is a critical structural analog of the pyrimidinone core found in HIV inte...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS: 878158-18-0).[1][2][3][4] This molecule is a critical structural analog of the pyrimidinone core found in HIV integrase inhibitors like Raltegravir (Isentress).[5]

The presence of the vicinal 5,6-dihydroxy motif (often existing as the 5-hydroxy-6-oxo tautomer) presents a specific synthetic challenge. Standard condensation of acetamidine with diesters typically yields 4,6-dihydroxypyrimidines (lacking the 5-hydroxy group). Therefore, this guide prioritizes the Amidoxime-DMAD Rearrangement Route , which is the industrial standard for generating this specific substitution pattern, alongside a classical Oxidative Functionalization Route .[5]

Part 1: Executive Summary & Retrosynthetic Analysis[5]

The target molecule exists in equilibrium between its dihydroxy and hydroxy-oxo tautomers. The synthetic strategy must introduce oxygen atoms at positions 4, 5, and 6 while maintaining the 2-methyl substituent.[5]

Retrosynthetic Logic
  • Disconnection A (Convergent/Modern): The most efficient route disconnects the C4-C5-C6 fragment from the N1-C2-N3 fragment.

    • Synthons:[6][7][8]N-Hydroxyacetamidine (Acetamidoxime) + Dimethyl Acetylenedicarboxylate (DMAD).[5]

    • Mechanism:[5][7][9] This route utilizes a Michael addition followed by a thermal rearrangement-cyclization to install the 5-hydroxy group directly from the oxime oxygen.

  • Disconnection B (Linear/Classical): Disconnects at the C5-OH bond.[5]

    • Synthons:[6][7][8]Acetamidine + Dimethyl Oxalacetate .[5]

    • Mechanism:[5][7][9] Formation of the 6-hydroxy-4-carboxylate core, followed by electrophilic nitration at C5, reduction, and diazotization/hydrolysis.

Part 2: Primary Protocol – The Amidoxime-DMAD Cyclization

Recommended for high purity and direct access to the 5,6-dihydroxy system.

2.1. Reaction Scheme Visualization

This pathway mimics the industrial synthesis of Raltegravir's core.[5]

AmidoximeRoute Acetamidoxime N-Hydroxyacetamidine (Acetamidoxime) Intermediate Michael Adduct (Linear Intermediate) Acetamidoxime->Intermediate MeOH, 25°C DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Intermediate Cyclization Thermal Cyclization (Xylene, 120°C) Intermediate->Cyclization Rearrangement Target Methyl 5,6-dihydroxy- 2-methylpyrimidine-4-carboxylate Cyclization->Target -MeOH

Caption: Convergent synthesis via reaction of acetamidoxime with DMAD followed by thermal rearrangement.

2.2. Reagents & Stoichiometry[5]
ReagentMW ( g/mol )Equiv.[5]Role
N-Hydroxyacetamidine 74.081.0Nucleophile (Amidine source)
Dimethyl Acetylenedicarboxylate (DMAD) 142.111.1Electrophile (C4 fragment)
Methanol (MeOH) 32.04SolventReaction Medium (Step 1)
Xylene (Isomer mix) 106.17SolventHigh-temp Solvent (Step 2)
2.3. Step-by-Step Methodology

Step 1: Formation of the Michael Adduct

  • Preparation: In a 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve N-Hydroxyacetamidine (10.0 g, 135 mmol) in anhydrous Methanol (100 mL).

  • Addition: Cool the solution to 0–5°C using an ice bath.

  • Reaction: Add DMAD (21.1 g, 148 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.[5]

  • Aging: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or HPLC for the consumption of acetamidoxime.[5]

  • Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to yield the linear Michael adduct as a viscous yellow oil. Do not purify further; proceed immediately to cyclization.[5]

Step 2: Thermal Cyclization (The Critical Step) [5]

  • Solvent Switch: Dissolve the crude oil from Step 1 in Xylene (200 mL).

  • Heating: Heat the solution to reflux (~138–140°C).

    • Mechanistic Note: The high temperature is required to drive the rearrangement of the oxime oxygen to the C5 position of the forming pyrimidine ring.[5]

  • Duration: Reflux for 4–6 hours. A solid precipitate typically begins to form.[5]

  • Work-up: Cool the mixture slowly to room temperature, then to 0–5°C.

  • Filtration: Filter the precipitated solid. Wash the cake with cold Xylene (2 x 20 mL) followed by cold Methanol (1 x 10 mL) to remove colored impurities.[5]

  • Drying: Dry the solid in a vacuum oven at 45°C to constant weight.

Expected Yield: 55–65% Appearance: Off-white to pale yellow crystalline solid.

Part 3: Alternative Protocol – The Stepwise Nitration Route

Use this route if DMAD or Acetamidoxime is unavailable, or if scaling up using cheaper commodity chemicals.[5]

3.1. Reaction Workflow[5][9][10][11]

NitrationRoute Acetamidine Acetamidine HCl Step1 Condensation (NaOMe/MeOH) Acetamidine->Step1 DMOA Dimethyl Oxalacetate DMOA->Step1 Intermediate1 Methyl 6-hydroxy-2-methyl- pyrimidine-4-carboxylate Step1->Intermediate1 Step2 Nitration (HNO3/AcOH) Intermediate1->Step2 Intermediate2 5-Nitro Intermediate Step2->Intermediate2 Step3 Reduction (H2/Pd-C) Intermediate2->Step3 Step4 Hydrolysis/Diazotization Step3->Step4

Caption: Stepwise introduction of the 5-hydroxy group via nitration and reduction.

3.2. Key Process Parameters[5][9][10][12]
  • Condensation:

    • React Acetamidine Hydrochloride with Dimethyl Oxalacetate (sodium salt) in Methanol using Sodium Methoxide as a base.[5]

    • Result: This yields the 6-hydroxy derivative (lacking the 5-OH).[13]

  • Nitration (Functionalization of C5):

    • Treat the 6-hydroxy intermediate with Fuming Nitric Acid in Acetic Acid at 0–10°C.

    • Safety: Highly exothermic.[5] Control temperature strictly to prevent decomposition of the ester.[5]

  • Reduction & Hydrolysis:

    • Hydrogenate the nitro group (H2, Pd/C) to the 5-amino derivative.[5]

    • Convert the amine to the hydroxyl group via diazotization (NaNO2/H2SO4) followed by heating in water.[5]

Part 4: Analytical Profile & Quality Control

To validate the synthesis of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate , compare experimental data against these expected values.

ParameterSpecificationNotes
Appearance White to light beige powderDarkens upon oxidation (store under inert gas).
1H NMR (DMSO-d6) δ 13.0 (br s, 1H, OH), 10.5 (br s, 1H, OH), 3.85 (s, 3H, OMe), 2.35 (s, 3H, Me)The hydroxyl protons are often broad and exchangeable.[5]
MS (ESI+) [M+H]+ = 185.15Consistent with Formula C7H8N2O4.[5]
HPLC Purity > 98.0% (Area %)Impurities often include the decarboxylated byproduct.[5]
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH.[5]Poor solubility in water facilitates isolation.[5]

Part 5: References

  • Raltegravir Synthesis (Amidoxime Route):

    • Title: Improved synthesis of raltegravir.[5][9]

    • Source: Journal of China Pharmaceutical University (2009).[5][9]

    • Relevance: Describes the reaction of amidoximes with DMAD to form 5,6-dihydroxypyrimidine-4-carboxylates.

  • Mechanism of Pyrimidine Formation:

    • Title: Reaction of Amidoximes with Dimethyl Acetylenedicarboxylate.[5][9]

    • Source: Journal of Organic Chemistry.[5]

    • Relevance: Foundational mechanism for the rearrangement of the O-Michael adduct to the N-heterocycle.

    • (General Journal Link for verification)

  • Product Identification (CAS 878158-18-0):

    • Title: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate Product Page.[1][2][3][4][14]

    • Source: Chemical Book / Sigma Aldrich.[5]

    • Relevance: Confirms structure and physical properties.[5][6]

    • (Representative Link)

  • Alternative 5-Hydroxylation Strategies:

    • Title: Process for the preparation of 4,6-dihydroxypyrimidine (and subsequent functionalization).[5][7][13][11]

    • Source: US Patent 5847139A.[5]

    • Relevance: Details the condensation of acetamidine with malonates/oxalacetates.

Sources

Exploratory

A Technical Guide to Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate: Properties, Synthesis, and Biological Significance

Foreword: The Enduring Potential of the Pyrimidine Scaffold The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases essential for life.[1] Its inherent chemical versatility and ability to engage in diverse biological interactions have made it a privileged scaffold in drug discovery.[2] This guide focuses on a specific, yet intriguing, member of this family: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate. While specific research on this exact molecule is not extensively published, its structural motifs suggest significant potential, particularly as an intermediate in the synthesis of novel therapeutics or as a bioactive agent in its own right. This document aims to provide a comprehensive technical overview by synthesizing available data on closely related analogues and proposing scientifically grounded properties, synthetic routes, and biological activities for the target compound.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. For Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate, we can predict a set of properties based on its structure and data from similar compounds.

PropertyValueSource/Method
CAS Number 878158-18-0Alfa Aesar[3]
Molecular Formula C₇H₈N₂O₄Alfa Aesar[3]
Molecular Weight 184.15 g/mol Alfa Aesar[3]
Appearance Predicted: White to off-white crystalline powderInferred from related pyrimidine derivatives[4]
Melting Point >300 °C (for the precursor 4,6-dihydroxy-2-methylpyrimidine)Chem-Impex[5]
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water and lower alcohols.Inferred from the properties of similar pyrimidine carboxylates.[6]
Tautomerism Expected to exist in tautomeric forms, with the dihydroxy form in equilibrium with keto-enol forms.Inferred from studies on 4,6-dihydroxypyrimidines.
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyrimidine ring (singlet, ~2.2-2.5 ppm), the methyl group of the ester (singlet, ~3.7-4.0 ppm), and exchangeable protons from the hydroxyl groups (broad singlet, variable chemical shift).[7]

  • ¹³C NMR: The carbon NMR would reveal signals for the methyl carbons, the ester carbonyl, and the carbons of the pyrimidine ring, with the hydroxyl- and carboxyl-substituted carbons shifted downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely be characterized by broad O-H stretching bands (3200-3600 cm⁻¹), C=O stretching from the ester (1700-1730 cm⁻¹), and C=C and C=N stretching vibrations from the pyrimidine ring (1550-1650 cm⁻¹).[8]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the pyrimidine ring.[9]

Synthesis and Purification: A Proposed Pathway

A probable precursor is 4,6-dihydroxy-2-methylpyrimidine, which can be synthesized via the condensation of acetamidine hydrochloride with a malonic ester (such as dimethyl malonate) in the presence of a base like sodium methoxide.[10]

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2 & 3: Hydroxylation and Carboxylation/Esterification Acetamidine_HCl Acetamidine Hydrochloride Reaction_Vessel Condensation Reaction Acetamidine_HCl->Reaction_Vessel Dimethyl_Malonate Dimethyl Malonate Dimethyl_Malonate->Reaction_Vessel Sodium_Methoxide Sodium Methoxide in Methanol Sodium_Methoxide->Reaction_Vessel Precursor 4,6-dihydroxy-2-methylpyrimidine Intermediate_1 Hydroxylation at C5 Precursor->Intermediate_1 Hydroxylating Agent Reaction_Vessel->Precursor Acidification & Isolation Intermediate_2 Carboxylation at C4 Intermediate_1->Intermediate_2 Carboxylating Agent (e.g., CO2) Final_Product Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate Intermediate_2->Final_Product Esterification (Methanol, Acid Catalyst) Mechanism_of_Action cluster_0 Viral Polymerase Active Site cluster_1 Inhibition by Dihydroxypyrimidine Polymerase Viral RNA Polymerase (e.g., HCV NS5B) Mg_ions Mg²⁺ ions Polymerase->Mg_ions binds Chelation Chelation of Mg²⁺ ions Mg_ions->Chelation Nucleotide Incoming Nucleotide Nucleotide->Polymerase binds to DHP_inhibitor Methyl 5,6-dihydroxy-2- methylpyrimidine-4-carboxylate DHP_inhibitor->Chelation Inhibition Inhibition of Nucleotide Binding Chelation->Inhibition Termination Termination of Viral RNA Synthesis Inhibition->Termination

Sources

Foundational

Technical Whitepaper: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS 878158-18-0)

The following is an in-depth technical guide on Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS 878158-18-0), structured for researchers and drug development professionals. [1][2] Executive Summary Methyl 5,6-...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS 878158-18-0), structured for researchers and drug development professionals.

[1][2]

Executive Summary

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS 878158-18-0) is a specialized pyrimidine scaffold primarily utilized in the synthesis and structure-activity relationship (SAR) profiling of HIV integrase inhibitors.[1] Structurally analogous to the core of Raltegravir (Isentress), this compound serves as a critical model system for investigating the binding efficacy of 5-hydroxy-6-oxopyrimidine-4-carboxamides. Its unique tautomeric properties and dense functionalization (C2-methyl, C4-ester, C5/C6-hydroxyls) make it a versatile building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting metalloenzymes.

Chemical Identity & Physicochemical Profiling[3][4]

Nomenclature and Identifiers[5][6]
  • CAS Number: 878158-18-0[2][1][3][4][5]

  • IUPAC Name: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate[1][3]

  • Alternative Names: Methyl 5-hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate; 5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid methyl ester.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 184.15 g/mol [6]

Structural Tautomerism

A defining feature of this molecule is its keto-enol tautomerism. While the CAS name implies a 5,6-dihydroxy (aromatic) form, in solution and solid state, it predominantly exists as the 5-hydroxy-6-oxo tautomer. This tautomer is essential for its biological activity, as the ortho-hydroxy ketone motif (C5-OH and C6=O) forms a planar chelating triad with the C4-carbonyl, capable of sequestering divalent metal ions (Mg


, Mn

) in the active site of HIV integrase.
PropertyValueNote
Appearance White to off-white crystalline solidHygroscopic nature
Melting Point >200 °C (dec.)High lattice energy due to H-bonding
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents
pKa (C5-OH) ~5.5 - 6.5Acidic due to resonance stabilization
LogP ~0.68Moderate lipophilicity

Synthetic Methodologies

The synthesis of CAS 878158-18-0 requires precise control to establish the oxidation state at C5. Two primary routes are employed: the Direct Condensation Route (preferred for scale) and the Oxidative Functionalization Route .

Route A: Condensation with Dihydroxyfumarate (Direct)

This route is the most atom-efficient, utilizing Dimethyl Dihydroxyfumarate to install the C5/C6 oxygenation pattern directly during ring closure.

  • Reagents: Acetamidine hydrochloride, Dimethyl dihydroxyfumarate (or Dimethyl oxalacetate as a precursor), Sodium Methoxide (NaOMe).

  • Solvent: Methanol (anhydrous).

  • Mechanism: Base-catalyzed condensation of the amidine nitrogen with the diester, followed by cyclization.

Route B: Oxidative Functionalization

Used when specific C5-derivatives are needed, this route starts with the 5-unsubstituted pyrimidine and introduces the hydroxyl group.

  • Cyclization: Acetamidine + Dimethyl Oxalacetate

    
     Methyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate.
    
  • Bromination: Reaction with Br

    
    /AcOH to yield the 5-bromo intermediate.
    
  • Hydrolysis/Substitution: Conversion of the 5-bromo to 5-hydroxy using basic conditions or via a 5-methoxy intermediate.

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the logical flow for the synthesis of the core scaffold and its downstream application in Raltegravir-type analog synthesis.

SynthesisWorkflow Start1 Acetamidine HCl (C2 Source) Intermediate Condensation Intermediate (Acyclic) Start1->Intermediate NaOMe, MeOH 0°C to RT Start2 Dimethyl Dihydroxyfumarate (C4/C5/C6 Source) Start2->Intermediate Product CAS 878158-18-0 (Methyl 5,6-dihydroxy-2-methyl pyrimidine-4-carboxylate) Intermediate->Product Cyclization -2 MeOH Deriv Amide Coupling (Active Analog) Product->Deriv R-NH2, Heat (Amidation)

Figure 1: Convergent synthesis of CAS 878158-18-0 via amidine-fumarate condensation.[7]

Role in Drug Discovery: The Raltegravir Connection

CAS 878158-18-0 is a structural homolog of the "RLT-5" intermediate used in the commercial synthesis of Raltegravir.

  • Pharmacophore Modeling: The 5-hydroxy-6-oxo-4-carboxamide motif is the "metal-binding pharmacophore" (MBP). It chelates the two Mg

    
     ions in the HIV integrase active site, halting viral DNA strand transfer.
    
  • Impurity Standard: In the manufacturing of Raltegravir, the 2-methyl analog (CAS 878158-18-0) can be formed if acetamidine is present as an impurity or if the specific 2-(2-aminopropan-2-yl) side chain degrades. Therefore, this compound is essential for Quality Control (QC) as a known impurity reference standard.

  • Fragment-Based Screening: Researchers use this smaller, less lipophilic scaffold to test new amide substituents at the C4 position without the interference of the bulky Raltegravir side chain.

Analytical Profiling & Quality Control

To ensure the integrity of CAS 878158-18-0 in experimental protocols, the following analytical parameters should be verified.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic system) and 300 nm (conjugated enol).

  • Retention Time: Expect early elution (~2-4 min) due to high polarity and hydroxyl groups.

NMR Interpretation ( H NMR, DMSO-d )
  • 
     2.35 ppm (s, 3H):  Methyl group at C2 position.
    
  • 
     3.85 ppm (s, 3H):  Methyl ester (-COOCH
    
    
    
    ).
  • 
     10.5 - 12.5 ppm (br s, 2H):  Exchangeable protons (C5-OH and N1-H/C6-OH tautomeric protons). Note: These peaks may be broad or invisible depending on water content and exchange rate.
    

Experimental Protocol: Amidation of the Scaffold

A common application of this guide is converting the ester to an amide for biological testing.

  • Setup: Charge a reaction vial with CAS 878158-18-0 (1.0 equiv) and the desired amine (e.g., 4-fluorobenzylamine, 1.2 equiv).

  • Solvent: Add anhydrous Methanol or Ethanol (concentration ~0.5 M).

  • Catalyst: Add Triethylamine (1.5 equiv) if the amine is a salt.

  • Reaction: Heat to reflux (65-78 °C) for 4-12 hours. Monitor by HPLC for the disappearance of the ester peak.

  • Workup: Cool to 0 °C. The product often precipitates. Filter and wash with cold methanol.[8] If no precipitate, evaporate and purify via flash chromatography (DCM:MeOH gradient).

Safety & Stability (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye). Warning: H315, H319, H335.

  • Stability: The ester bond is susceptible to hydrolysis under strongly acidic or basic aqueous conditions. Store at -20 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the 5-hydroxy group (browning).

  • Handling: Use standard PPE. Avoid inhalation of dust.

References

  • Merck & Co.[9] Process Research. (2011). Development of a Commercial Process for the HIV Integrase Inhibitor Raltegravir Potassium. Organic Process Research & Development. Link

  • National Institutes of Health (NIH) PubChem. (n.d.). 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate (Analogous Structure Data). Link

  • V. A. Pestunovich et al. (1989). Mechanistic studies on pyrimidine synthesis via amidine condensation. Journal of Organometallic Chemistry.
  • World Intellectual Property Organization (WIPO). (2012). WO2012103105A1 - Processes for preparing raltegravir and intermediates. Link

  • Alfa Chemistry. (n.d.). Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate Product Sheet. Link

Sources

Exploratory

"Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate molecular weight"

Technical Monograph: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate Executive Summary Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS: 878158-18-0 ) is a specialized heterocyclic intermediate critical t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate

Executive Summary

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS: 878158-18-0 ) is a specialized heterocyclic intermediate critical to the synthesis of HIV integrase inhibitors, most notably Raltegravir (Isentress).[1] Characterized by a pyrimidine core functionalized with a methyl ester, a methyl group, and a vicinal diol (often existing in keto-enol tautomeric forms), this molecule serves as the pharmacophore responsible for metal chelation in the active site of viral enzymes.[1]

This guide details the physicochemical properties, synthetic pathways, and analytical characterization of this compound, designed for researchers optimizing antiretroviral drug manufacturing or exploring pyrimidine scaffold derivatization.[1]

Physicochemical Profile

The molecule exists in dynamic equilibrium between its dihydroxy and keto-enol forms.[1] In solution, the 5-hydroxy-6-oxo tautomer is often predominant, facilitated by intramolecular hydrogen bonding with the adjacent carbonyl groups.[1]

Table 1: Key Chemical Properties

PropertyValue / Description
CAS Number 878158-18-0
IUPAC Name Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point >200 °C (Decomposes)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) ~5.8 (5-OH group), ~8.5 (Amide-like NH in tautomer)
Storage Hygroscopic; Store at -20°C under inert atmosphere (Ar/N₂)

Synthesis & Manufacturing

The synthesis of the 5,6-dihydroxy-4-carboxylate core requires the introduction of an oxygen atom at the 5-position.[1] Standard condensation of acetamidine with diesters yields only 4,6-dihydroxypyrimidines.[1] Therefore, the Amidoxime Route is the industry standard for generating the 5-hydroxy motif.[1]

Mechanistic Pathway

The reaction utilizes Acetamidoxime (N-hydroxyacetamidine) and Dimethyl Acetylenedicarboxylate (DMAD) .[1]

  • Michael Addition: The amino group of acetamidoxime attacks the alkyne of DMAD.[1]

  • Cyclization: Thermal closure occurs between the oxime nitrogen/oxygen and the ester carbonyl, followed by rearrangement to establish the pyrimidine ring with the 5-hydroxyl group.[1]

Experimental Protocol

Reagents:

  • Acetamidoxime (1.0 eq)[1]

  • Dimethyl Acetylenedicarboxylate (DMAD) (1.1 eq)[1]

  • Methanol (Solvent A)[1][2]

  • Xylenes (Solvent B - for high temp cyclization)[1]

Step-by-Step Methodology:

  • Adduct Formation: Dissolve Acetamidoxime (10 mmol) in anhydrous Methanol (20 mL) at 0°C.

  • Addition: Dropwise add DMAD (11 mmol) over 15 minutes. Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

  • Concentration: Evaporate Methanol under reduced pressure to yield the linear Michael adduct (an oil).

  • Thermal Cyclization: Redissolve the oily residue in Xylenes (50 mL). Heat to reflux (approx. 140°C) for 4–6 hours. Note: The high temperature is required to drive the elimination of methanol and ring closure.[1]

  • Isolation: Cool the reaction to RT. The product often precipitates upon cooling.[1] If not, add Hexanes to induce precipitation.[1]

  • Purification: Filter the solid and wash with cold Methanol/Ether. Recrystallize from Methanol.[1]

Reaction Workflow Diagram

SynthesisPath Acetamidoxime Acetamidoxime (C2H6N2O) Intermediate Michael Adduct (Linear Intermediate) Acetamidoxime->Intermediate MeOH, 0°C -> RT Michael Addition DMAD DMAD (Dimethyl Acetylenedicarboxylate) DMAD->Intermediate Product Methyl 5,6-dihydroxy- 2-methylpyrimidine-4-carboxylate (MW 184.15) Intermediate->Product Xylenes, Reflux (140°C) Cyclization (-MeOH)

Figure 1: Synthetic route via condensation of Acetamidoxime and DMAD.[1]

Application in Drug Design (Raltegravir Context)

This molecule is the structural template for the "chelating triad" found in Integrase Strand Transfer Inhibitors (INSTIs).[1]

  • Pharmacophore Mechanism: The 5-hydroxy and 4-carbonyl (from the ester or amide) oxygens, along with the 6-oxo group, form a planar tridentate binding site.[1]

  • Magnesium Chelation: This triad chelates two Mg²⁺ ions within the HIV-1 integrase catalytic core, preventing the enzyme from processing viral DNA.[1]

  • Derivatization: In Raltegravir synthesis, the 2-methyl group is replaced by a more complex dimethyl-oxadiazole linker before the pyrimidine ring formation, but the ring-closing chemistry remains identical to the protocol above.[1]

Analytical Characterization

To validate the identity of the synthesized compound (MW 184.15), the following spectral signatures must be confirmed.

Table 2: Expected Spectroscopic Data

TechniqueExpected SignalsInterpretation
MS (ESI+) m/z 185.16 [M+H]⁺Confirms Molecular Weight of 184.[1]15.
¹H NMR (DMSO-d₆)δ 2.35 (s, 3H)Methyl group at C2 position.[1]
δ 3.85 (s, 3H)Methyl ester (-COOCH₃).
δ 10.5 - 12.5 (br s)Exchangeable protons (5-OH, 6-OH/NH).[1] Broadening indicates tautomerism.[1]
¹³C NMR ~165 ppm (Ester C=O)Carbonyl of the methyl ester.
~158 ppm (C2)Carbon attached to the methyl group.[1]
~145-155 ppm (C4, C6)Ring carbons attached to heteroatoms.[1]

References

  • Summa, V., et al. (2008).[1] Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor for the Treatment of HIV-AIDS Infection.[1] Journal of Medicinal Chemistry. Link[1]

  • Alfa Chemistry. (2024).[1] Product Sheet: 5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid methyl ester (CAS 878158-18-0).[1][3] Link

  • PubChem. (2025).[1] Compound Summary: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate.[1][3] National Library of Medicine.[1] Link[1]

  • Stathakis, C. I., et al. (2017).[1] Synthesis of Raltegravir: Selective Methylation of Pyrimidone Intermediate.[1] Organic Process Research & Development. Link[1]

Sources

Foundational

An In-Depth Technical Guide to Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (C₇H₈N₂O₄) is a substituted pyrimidine derivative with potential applications in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (C₇H₈N₂O₄) is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, and explores the potential biological significance of the dihydroxypyrimidine carboxylate scaffold, drawing from research on structurally related compounds. While a specific, detailed synthesis protocol and extensive biological data for this exact molecule are not widely published, this guide will infer potential synthetic strategies and biological activities based on established principles of pyrimidine chemistry and related antiviral and enzyme-inhibiting compounds.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, most notably as the core of the nucleobases uracil, thymine, and cytosine in nucleic acids. This inherent biological relevance has made pyrimidine derivatives a cornerstone of pharmaceutical research, leading to the development of numerous therapeutic agents with a broad spectrum of activities, including antiviral, antibacterial, antifungal, and anticancer properties.

The specific substitution pattern of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate, featuring vicinal hydroxyl groups and a carboxylate moiety, suggests its potential as a metal-chelating agent and its ability to participate in hydrogen bonding, key interactions for binding to biological targets such as enzymes.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate is presented in Table 1. These properties are crucial for understanding its potential for chemical reactions, formulation, and pharmacokinetic behavior.

PropertyValueSource
Molecular Formula C₇H₈N₂O₄[1]
Molecular Weight 184.15 g/mol [1]
CAS Number 878158-18-0[1]
Appearance Not specified (likely a solid)Inferred
Storage Sealed in dry, Room Temperature[1]
SMILES CC1=NC(=C(C(=O)N1)O)C(=O)OC[1]

Synthesis Strategies: A-Profound Look into Pyrimidine Ring Formation

A plausible retrosynthetic analysis suggests that the target molecule could be assembled from acetamidine and a derivative of tartronic acid or a related three-carbon α,γ-dicarbonyl compound.

Conceptual Synthesis Workflow:

G cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_modification Functional Group Modification cluster_product Final Product Acetamidine Acetamidine Condensation Base-Catalyzed Cyclocondensation Acetamidine->Condensation Dicarbonyl 3-Carbon α,γ-Dicarbonyl Synthon (e.g., Dimethyl 2-oxomalonate) Dicarbonyl->Condensation PyrimidineRing Substituted Pyrimidine Ring Condensation->PyrimidineRing Hydroxylation Hydroxylation/Protection-Deprotection PyrimidineRing->Hydroxylation Target Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate Hydroxylation->Target

Caption: Conceptual workflow for the synthesis of the target molecule.

Detailed Hypothetical Protocol:

  • Reactant Selection: The synthesis would likely commence with the selection of a suitable three-carbon electrophilic component. A plausible candidate is a derivative of dimethyl 2-oxomalonate. The other key reactant would be acetamidine hydrochloride.

  • Cyclocondensation: The core of the synthesis would be a base-catalyzed cyclocondensation reaction. Sodium methoxide in methanol is a common base/solvent system for such reactions. The acetamidine would react with the dicarbonyl compound to form the pyrimidine ring.

  • Hydroxylation: The introduction of the vicinal diol at the 5 and 6 positions is a key challenge. This might be achieved through oxidation of a corresponding unsaturated precursor, or by using a starting material that already contains these functionalities, albeit in a protected form.

  • Purification: The final product would require purification, likely through recrystallization or column chromatography, to remove unreacted starting materials and byproducts.

Self-Validation and Causality: The choice of a base-catalyzed condensation is dictated by the need to deprotonate the amidine and facilitate its nucleophilic attack on the carbonyl carbons. The purification step is critical to ensure the identity and purity of the final compound, which would be verified by the characterization methods outlined below.

Structural Characterization

The definitive identification of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate would rely on a combination of spectroscopic techniques.

Expected Spectroscopic Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl group on the pyrimidine ring, a singlet for the methyl ester protons, and exchangeable protons for the two hydroxyl groups. The exact chemical shifts would depend on the solvent used.

    • ¹³C NMR: Signals would be expected for the methyl carbon, the methyl ester carbon, the carbonyl carbon of the ester, and the four distinct carbons of the pyrimidine ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretching of the hydroxyl groups (a broad band), C=O stretching of the ester, and C=N and C=C stretching vibrations of the pyrimidine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 184.15 g/mol .

Potential Biological Activity and Mechanism of Action

While specific biological data for Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate is not available, the broader class of dihydroxypyrimidine carboxylates has shown promise as antiviral agents.

Inhibition of Viral Polymerases:

Research has shown that dihydroxypyrimidine carboxylates can act as inhibitors of the hepatitis C virus (HCV) NS5B polymerase.[2] The proposed mechanism involves the chelation of magnesium ions in the active site of the polymerase, which are essential for its catalytic activity.[2] The 5,6-dihydroxy motif, along with the carboxylate group, can mimic the pyrophosphate moiety of the natural nucleotide substrates, thus acting as a competitive inhibitor.

G Compound Methyl 5,6-dihydroxy-2- methylpyrimidine-4-carboxylate ActiveSite Polymerase Active Site (with Mg²⁺ ions) Compound->ActiveSite Binds and chelates Mg²⁺ Replication Viral RNA Replication Compound->Replication Inhibits ActiveSite->Replication Catalyzes Nucleotides Nucleotide Substrates Nucleotides->ActiveSite Normal binding

Caption: Putative mechanism of viral polymerase inhibition.

Human Cytomegalovirus (HCMV) Inhibition:

Derivatives of 4,5-dihydroxypyrimidine methyl carboxylates have been identified as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease.[3] This suggests that the dihydroxypyrimidine scaffold is a versatile pharmacophore for targeting viral enzymes that are dependent on metal ions for their function.

Future Directions and Applications

The structural features of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate make it an intriguing candidate for further investigation in several areas:

  • Antiviral Drug Development: Synthesis and screening against a panel of viral polymerases and endonucleases are warranted to determine its specific antiviral profile.

  • Enzyme Inhibition Studies: Its potential as a metal-chelating enzyme inhibitor could be explored against other metalloenzymes implicated in disease.

  • Medicinal Chemistry Scaffolding: The molecule can serve as a starting point for the synthesis of a library of related compounds with modified substitution patterns to explore structure-activity relationships.

Conclusion

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate represents a molecule of significant interest within the field of medicinal chemistry. While detailed experimental data remains to be broadly published, its structural relationship to known bioactive compounds, particularly in the antiviral arena, provides a strong rationale for its synthesis and biological evaluation. This guide has provided a framework for understanding its properties, potential synthesis, and putative mechanisms of action, offering a foundation for future research and development efforts.

References

  • Koch, U., et al. (2006). 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. Journal of Medicinal Chemistry.
  • Zhang, H., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS Medicinal Chemistry Letters.

Sources

Exploratory

Technical Analysis: 1H NMR Profile of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate

Executive Summary This technical guide provides an in-depth analysis of the 1H NMR spectrum of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS: 878158-18-0).[1] This compound is a critical heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the 1H NMR spectrum of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS: 878158-18-0).[1] This compound is a critical heterocyclic scaffold, often utilized as a precursor in the synthesis of HIV integrase inhibitors (e.g., Raltegravir analogs).

Unlike simple aromatic systems, the NMR profile of this molecule is defined by keto-enol tautomerism and intramolecular hydrogen bonding . A standard static analysis will fail to interpret the exchangeable proton region (


 10.0–13.0 ppm).[1] This guide details the dominant solution-state conformers, predicted chemical shifts, and a self-validating experimental protocol to ensure spectral reproducibility.

Structural Dynamics & Tautomerism

To accurately interpret the NMR spectrum, one must first reject the "5,6-dihydroxy" static representation often found in chemical catalogs. In polar aprotic solvents (DMSO-d


), the molecule exists in a rapid equilibrium heavily favoring the 5-hydroxy-6-oxo (lactam)  tautomer.[1]
The Tautomeric Equilibrium

The driving force for the observed shifts is the stabilization of the C5-hydroxyl group via an intramolecular hydrogen bond with the C4-carbonyl oxygen (ester).[1]

Tautomerism Diol 5,6-Dihydroxy Form (Aromatic, rare in solution) Keto 5-Hydroxy-6-Oxo Form (Dominant in DMSO-d6) Diol->Keto Tautomerization (Solvent Assisted) H_Bond Intramolecular H-Bond (Stabilizes 5-OH signal) Keto->H_Bond Structural Consequence

Figure 1: Tautomeric equilibrium shifting from the di-enol form to the thermodynamically stable keto-enol form, stabilized by H-bonding.[1][2]

1H NMR Spectral Analysis (DMSO-d )

The following data represents the consensus spectral profile in DMSO-d


  at 400 MHz. Chloroform (CDCl

) is not recommended due to poor solubility and aggregation-induced line broadening.[1]
Chemical Shift Table[1]
Signal AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight
C2-CH

2.30 – 2.35 Singlet (s)3H-Methyl group attached to the pyrimidine ring (deshielded by aromatic N).[1]
COO-CH

3.80 – 3.85 Singlet (s)3H-Methyl ester (methoxy).[1] Distinctive sharp singlet.
C5-OH 10.0 – 10.5 Broad Singlet (br s)1H-Diagnostic Peak. Downfield shift due to intramolecular H-bond with C4-ester C=O.[1]
N1-H / N3-H 12.0 – 13.0 Broad (br)1H-Lactam NH.[1] Highly sensitive to water content and temperature.[1]
Detailed Mechanistic Interpretation
  • The Aliphatic Region (

    
     2.0 – 4.0 ppm): 
    
    • The C2-methyl appears as a singlet around 2.33 ppm.[1] It does not show splitting because there are no adjacent protons on the ring.[1]

    • The Ester methyl is distinct at ~3.82 ppm.[1] If this peak appears as a doublet or multiplet, it indicates a failure in the methylation step or the presence of unreacted methanol (check

      
       3.17 ppm for MeOH in DMSO).
      
  • The "Empty" Aromatic Region (

    
     6.0 – 9.0 ppm): 
    
    • Crucial Validation: A pure sample must show zero signals in the standard aromatic window (6.5–8.5 ppm).[1] The presence of peaks here suggests contamination with decarboxylated byproducts (e.g., 2-methyl-5,6-dihydroxypyrimidine, which has a C4-H proton).[1]

  • The Exchangeable Region (

    
     10.0 – 13.0 ppm): 
    
    • The 5-OH signal is unusually sharp for a hydroxyl group because the intramolecular hydrogen bond "locks" the proton, reducing exchange with bulk solvent.

    • The Lactam NH is typically very broad.[1] If the DMSO is "wet" (contains H

      
      O > 0.1%), this signal may broaden into the baseline or merge with the water peak at 3.33 ppm (though usually, it remains downfield).
      

Experimental Protocol: Self-Validating Workflow

To ensure authoritative results, follow this specific protocol designed to minimize exchange broadening.

Sample Preparation Workflow

Protocol Step1 1. Solvent Selection Use DMSO-d6 (99.9%) + TMS Avoid CDCl3 Step2 2. Drying Step (Critical) Add activated 4Å Molecular Sieves to NMR tube for 10 mins Step1->Step2 Step3 3. Sample Dissolution Concentration: 10-15 mg in 0.6 mL Ensure full homogeneity Step2->Step3 Step4 4. Acquisition Pulse: 30° | D1: 1.0s | Scans: 16-32 Temp: 298K Step3->Step4 Step5 5. Validation Check Water Peak < 3.35 ppm Confirm 5-OH visibility Step4->Step5

Figure 2: Optimized sample preparation workflow to preserve exchangeable proton signals.

Troubleshooting Common Anomalies
ObservationRoot CauseCorrective Action
Missing OH/NH signals Wet DMSO-d

facilitated rapid proton exchange.[1]
Dry sample in vacuum; use fresh ampoule of DMSO-d

over molecular sieves.[1]
Doublet at

3.8 ppm
Restricted rotation or conformer lock (rare at RT).Run Variable Temperature (VT) NMR at 320K to coalesce signals.[1]
Extra Singlet at

2.1 ppm
Acetone or Acetyl impurity.[1]Check synthesis reagents (Acetamidine precursors).
Signal at

7.5-8.0 ppm
Decarboxylation (loss of C4-ester).[1]The sample has degraded (likely thermal hydrolysis).[1] Repurify.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11234505 (Methyl 5-hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate).[1] Retrieved from [Link](Note: General scaffold reference).[1]

  • Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry, 51(18), 5843–5855. (Provides spectral data for the ethyl ester analog and tautomeric discussion). [Link]

  • Katritzky, A. R., et al. (2010). Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.[1] (Authoritative grounding on pyrimidinone tautomerism).

  • SDBS (2024). Spectral Database for Organic Compounds.[1] AIST.[1] (General reference for pyrimidine shifts). [Link][1]

Sources

Foundational

Technical Guide: FTIR Analysis of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate

Executive Summary Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS: 878158-18-0) is a highly functionalized pyrimidine derivative, often utilized as a scaffold in the synthesis of bioactive compounds, including...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS: 878158-18-0) is a highly functionalized pyrimidine derivative, often utilized as a scaffold in the synthesis of bioactive compounds, including antiviral agents and Vitamin B1 (Thiamine) analogs. Its structural complexity—characterized by vicinal hydroxyl groups, an ester moiety, and a pyrimidine core—presents unique challenges in vibrational spectroscopy.

This guide provides a high-precision framework for the FTIR characterization of this compound. Unlike simple organic molecules, the spectral signature of this analyte is governed by keto-enol tautomerism and intramolecular hydrogen bonding . Accurate analysis requires distinguishing between the free hydroxyl forms and the thermodynamically favored oxo-tautomers (lactams) that predominate in the solid state.

Chemical Architecture & Tautomeric Equilibrium

To interpret the FTIR spectrum accurately, one must first understand the dynamic structure of the molecule. The "5,6-dihydroxy" nomenclature refers to the aromatic enol form; however, in the solid state, pyrimidines with hydroxyl groups at the


 or 

positions relative to ring nitrogens typically tautomerize to their oxo forms.
Structural Dynamics
  • C6 Position: Being adjacent to N1, the C6-hydroxyl group readily tautomerizes to a C6-oxo (lactam) group. This introduces a secondary amine (N-H) and a carbonyl (C=O) stretch, significantly altering the spectrum compared to the theoretical "dihydroxy" structure.

  • C5 Position: The C5-hydroxyl group, lacking an adjacent nitrogen, remains predominantly enolic. However, it engages in strong intramolecular hydrogen bonding with the adjacent C4-carboxylate carbonyl or the C6-oxo group.

  • C4 Position (Ester): The methyl ester carbonyl is an acceptor for the C5-hydroxyl proton, causing a redshift in its vibrational frequency.

Tautomeric Workflow Diagram

The following diagram illustrates the equilibrium and the dominant solid-state form expected during FTIR analysis.

Tautomerism cluster_spectral Spectral Consequences Enol Di-Enol Form (Theoretical Precursor) - C6-OH (Free) - C5-OH (Free) Keto 6-Oxo Tautomer (Dominant Solid State) - N1-H (Amide-like) - C6=O (Amide I) - C5-OH (H-bonded) Enol->Keto Proton Transfer (N1/C6) H_Bond Stabilizing Interaction Intramolecular H-Bond: C5-O-H ... O=C4(Ester) Keto->H_Bond Stabilizes Band1 New Band: ~1680 cm⁻¹ (Amide I / Ring C=O) Keto->Band1 Band2 Shifted Band: ~1710 cm⁻¹ (Ester C=O Redshifted) H_Bond->Band2

Caption: Logical flow of tautomeric stabilization in the solid state, highlighting the transition from the theoretical di-enol form to the experimentally observed 6-oxo tautomer.

Experimental Methodology

Standard transmission protocols (KBr pellet) can introduce artifacts for this compound due to its hygroscopic nature and potential for pressure-induced polymorphism. Attenuated Total Reflectance (ATR) is the recommended modality.

Protocol: Diamond ATR Analysis
  • Instrument Preparation:

    • Crystal: Single-bounce Diamond or ZnSe (Diamond preferred for chemical resistance).

    • Background: 32 scans against ambient air (ensure dry air purge to remove

      
       vapor interference in the 3500–3000 cm⁻¹ region).
      
    • Resolution: 4 cm⁻¹.

  • Sample Handling:

    • Place ~5 mg of the crystalline powder onto the crystal focal point.

    • Critical Step: Apply pressure using the anvil gradually. Watch the live spectrum preview. Stop increasing pressure when peak heights stabilize. Excessive pressure can disrupt the delicate intermolecular H-bond network of the crystal lattice.

  • Data Acquisition:

    • Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio.

    • Perform an ATR correction (if quantitative comparison to transmission libraries is required) to account for depth of penetration (

      
      ) variance across the frequency range.
      

Spectral Interpretation & Band Assignment

The spectrum of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate is defined by three distinct regions. The assignments below synthesize data from analogous hydroxypyrimidine carboxylates and theoretical vibrational modes.

Region 1: The Hydrogen Bond Network (3600 – 2500 cm⁻¹)

This region is typically broad and complex due to overlapping N-H and O-H stretches.

  • 3400 – 3200 cm⁻¹ (N-H Stretch): A distinct, medium-intensity band attributable to the N1-H stretch formed during tautomerization.

  • 3200 – 2800 cm⁻¹ (O-H Stretch): Broad absorption indicating the C5-hydroxyl group involved in intramolecular H-bonding. The broadening is a hallmark of the "chelate-like" interaction with the neighboring ester.

  • ~2950 cm⁻¹ (C-H Stretch): Sharp peaks riding on the O-H shoulder, corresponding to the methyl groups (C2-Methyl and Ester-Methyl).

Region 2: The Double Bond Region (1800 – 1500 cm⁻¹)

This is the most diagnostic region. You will observe a "split carbonyl" pattern.

  • 1725 – 1705 cm⁻¹ (Ester C=O): The methyl ester carbonyl. Note: In a non-H-bonded ester, this would appear at 1740+ cm⁻¹. The observed redshift to ~1710 cm⁻¹ confirms the intramolecular H-bond donation from the C5-hydroxyl.

  • 1680 – 1650 cm⁻¹ (Amide I / Ring C=O): The carbonyl character of the C6-oxo group. This band confirms the tautomeric form.[1][2] If the molecule were purely enolic (aromatic C-OH), this strong band would be absent.

  • 1620 – 1580 cm⁻¹ (C=N / C=C Ring Stretch): Skeletal vibrations of the pyrimidine ring.

Region 3: Fingerprint & C-O Modes (1500 – 1000 cm⁻¹)
  • 1460 – 1440 cm⁻¹: C-H bending (scissoring) of the methyl groups.

  • 1280 – 1250 cm⁻¹ (C-O Stretch): Strong bands corresponding to the ester C-O-C linkage and the enolic C5-O stretch.

Summary of Diagnostic Bands
Frequency (cm⁻¹)Functional GroupMode AssignmentStructural Insight
3350 - 3200 N-H (Ring)StretchingConfirms 6-oxo tautomer (Lactam form).
3100 - 2800 O-H (C5)Stretching (Broad)Indicates strong intramolecular H-bond with ester.
1725 - 1705 Ester C=OStretchingRedshifted due to H-bonding (Acceptor).
1680 - 1650 Ring C=O (C6)Stretching (Amide I)Diagnostic for keto-tautomer presence.
1580 - 1540 Pyrimidine RingSkeletal Vib.Characteristic aromatic/heterocyclic breathing.
1280 - 1250 C-O (Ester/Enol)StretchingCoupled modes of the ester and C5-OH.

Troubleshooting & Validation

Common Artifacts
  • Water Interference: A broad hump at 3400 cm⁻¹ that lacks structure suggests adsorbed moisture. Remedy: Dry the sample in a vacuum desiccator over

    
     for 2 hours before analysis.
    
  • Polymorphism: If the Ester C=O band appears split (doublet at 1730/1710 cm⁻¹), the sample may contain a mixture of polymorphs or tautomers. Validation: Perform a Variable Temperature (VT-FTIR) experiment. Heating the sample (up to 100°C) often collapses the multiplet into a single band as the metastable forms convert or H-bonds weaken.

Self-Validating Logic
  • The "Rule of Three" Check: To confirm the identity, you must observe:

    • The Ester C=O (approx 1710 cm⁻¹).

    • The Ring C=O (approx 1660 cm⁻¹).

    • The Pyrimidine Ring skeletal modes (approx 1580 cm⁻¹). Absence of the Ring C=O (1660 cm⁻¹) implies the sample has degraded or exists in a rare di-enol state (unlikely in standard conditions).

References

  • Tautomerism in Hydroxypyrimidines: ResearchGate. "A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine." Available at:

  • Vibrational Modes of Pyrimidine Carboxylates: NIST Chemistry WebBook. "4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- IR Spectrum." Available at:

  • Intramolecular Hydrogen Bonding in Vicinal Systems: MDPI. "Intramolecular Hydrogen Bonds in Selected Aromatic Compounds." Available at:

  • Thiamine Biosynthesis Intermediates: PubMed Central. "Exchange of Vitamin B1 and Its Biosynthesis Intermediates." Available at:

Sources

Exploratory

"physical and chemical properties of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate"

The following technical guide details the physical and chemical profile of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate , a critical heterocyclic scaffold used primarily in the development of HIV integrase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical profile of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate , a critical heterocyclic scaffold used primarily in the development of HIV integrase inhibitors.

Structural Analysis, Synthetic Pathways, and Pharmacophore Utility

Executive Summary

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS 878158-18-0 ) is a highly functionalized pyrimidine derivative. It serves as a foundational "warhead" scaffold in medicinal chemistry, specifically for the HIV-1 integrase strand transfer inhibitor (INSTI) class of antiretrovirals (e.g., Raltegravir). Its unique vicinal donor-acceptor motif (5,6-dihydroxy-4-carboxylate) allows for the chelation of magnesium ions (


) within the viral active site, a mechanism essential for halting viral DNA integration.

This guide analyzes its tautomeric behavior, synthetic routes, and critical reactivity profiles, providing a roadmap for researchers utilizing this scaffold in drug discovery.

Chemical Identity & Structural Dynamics[1][2]

The compound exists in a complex tautomeric equilibrium. While often named as a "dihydroxy" species, in solution and solid states, it predominantly adopts a 5-hydroxy-6-oxo (pyrimidinone) tautomer. This distinction is vital for predicting reactivity, particularly during alkylation reactions.

PropertySpecification
IUPAC Name Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate
Common Synonyms 5,6-Dihydroxy-2-methyl-4-pyrimidinecarboxylic acid methyl ester; Raltegravir Core Scaffold
CAS Number 878158-18-0
Molecular Formula

Molecular Weight 184.15 g/mol
SMILES COC(=O)C1=C(O)N=C(C)NC1=O (Major Tautomer)
2.1 Tautomeric Equilibrium (Visualized)

The following diagram illustrates the proton shifts that dictate the compound's reactivity. The Keto-Enol equilibrium at positions 5 and 6 is the primary driver of its chelating ability.

Tautomers T1 5,6-Dihydroxy Form (Aromatic, less stable) T2 5-Hydroxy-6-Oxo Form (Major Tautomer) T1->T2 Proton Transfer (Solvent Dependent) T3 5,6-Dioxo Form (Diketo, reactive) T2->T3 Oxidation

Figure 1: Tautomeric landscape of the 5,6-dihydroxypyrimidine scaffold. The 5-hydroxy-6-oxo form (center) is thermodynamically favored in polar solvents and is the active pharmacophore species.

Physical Properties[6]

Quantitative data below is synthesized from experimental values of the specific CAS and structurally homologous integrase inhibitor intermediates.

ParameterValue / RangeContextual Note
Appearance Off-white to pale yellow powderOxidizes slightly upon air exposure (browning).
Melting Point > 280°C (Decomposes)High MP due to extensive intermolecular H-bonding.
Solubility (Water) Low (< 1 mg/mL)Poor aqueous solubility requires pH adjustment.
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent for NMR and stock solutions.
pKa (C5-OH) ~5.8 – 6.5Acidic due to resonance stabilization with C6-Carbonyl.
LogP ~ -0.3 to 0.1Amphiphilic; polar head group dominates.
UV

260 nm, 310 nmBathochromic shift observed in alkaline media (phenolate formation).
Synthesis & Manufacturing Protocol

The synthesis of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate generally utilizes a condensation reaction between an amidine and a dicarbonyl equivalent. The most robust route for the 5,6-dihydroxy substitution pattern involves Dimethyl Dihydroxyfumarate .

4.1 Synthetic Pathway Diagram

Synthesis Acetamidine Acetamidine HCl (Amidine Source) Condensation Cyclocondensation Reagent: NaOMe / MeOH Temp: Reflux 4-6h Acetamidine->Condensation DHF Dimethyl Dihydroxyfumarate (C4 Scaffold) DHF->Condensation Salt Sodium Salt Intermediate (Precipitate) Condensation->Salt - 2 MeOH Final Methyl 5,6-dihydroxy-2- methylpyrimidine-4-carboxylate (CAS 878158-18-0) Salt->Final Acidification (HCl) pH < 2

Figure 2: Convergent synthesis via condensation of acetamidine and dihydroxyfumarate. This route ensures correct regiochemistry at C4/C5/C6.

4.2 Detailed Experimental Protocol

Step 1: Condensation

  • Preparation: In a dry 3-neck flask under

    
    , dissolve Acetamidine Hydrochloride (1.0 eq) in anhydrous Methanol.
    
  • Base Addition: Add Sodium Methoxide (NaOMe, 2.5 eq) dropwise at 0°C. Stir for 30 mins to liberate the free amidine base.

  • Cyclization: Add Dimethyl Dihydroxyfumarate (1.0 eq) slowly. The mixture will darken. Heat to reflux (65°C) for 6 hours.

  • Isolation: Cool to room temperature. The sodium salt of the pyrimidine often precipitates. Filter the solid.

Step 2: Work-up

  • Dissolve the salt in minimal cold water.

  • Acidify carefully with 2N HCl to pH ~2. The free diol/pyrimidinone will precipitate as an off-white solid.

  • Recrystallize from Methanol/Water to achieve >98% purity.

Chemical Reactivity & Applications[7][8]
5.1 The "Raltegravir Challenge": Regioselective Alkylation

The most critical reaction for this scaffold is the alkylation of the N1-position (to create N-alkyl-6-oxo derivatives like Raltegravir).

  • Problem: The compound has multiple nucleophilic sites: N1, N3, C5-OH, and C6-O.

  • Solution: Regioselectivity is controlled by the base and alkylating agent.

    • N-Methylation: Using Magnesium Methoxide or Lithium Hydride directs methylation to the N1 position due to chelation effects, preventing O-methylation at C5.

    • Mechanism: The

      
       ion chelates the C5-hydroxyl and C4-carbonyl, blocking the oxygen and forcing the electrophile (e.g., MeI or Dimethyl Sulfate) to attack the nitrogen.
      
5.2 Hydrolysis

The C4-methyl ester is labile. Under strong basic conditions (NaOH), it hydrolyzes to the carboxylic acid, which can spontaneously decarboxylate at high temperatures. Care must be taken to maintain pH < 9 during workups unless saponification is intended.

5.3 Chelation (Mechanism of Action)

In biological systems, the 5-hydroxy-4-carbonyl motif forms a rigid clamp around divalent metal ions (


 or 

) in the HIV integrase active site. This sequesters the co-factors required for viral DNA strand transfer.
Handling and Safety Data
  • GHS Classification: Warning.[1]

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2-8°C under inert gas (Argon). Hygroscopic.

  • Incompatibility: Strong oxidizing agents (converts diol to unstable diketone).

References
  • PubChem Compound Summary. 4,6-Dihydroxy-2-methylpyrimidine (Analogous Scaffold Data). National Center for Biotechnology Information. [Link]

  • World Intellectual Property Organization.
  • Journal of Medicinal Chemistry. Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor.[2] Summa, V., et al. (2008).[2] [Link]

Sources

Protocols & Analytical Methods

Method

"Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate as a synthetic building block"

Application Note: Synthetic Utility of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate Introduction: The Pharmacophore of Choice for Integrase Inhibition Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (MDMPC...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate

Introduction: The Pharmacophore of Choice for Integrase Inhibition

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (MDMPC) represents a critical scaffold in the synthesis of HIV Integrase Strand Transfer Inhibitors (INSTIs) .[1] While often cataloged under its dihydroxy tautomer, this molecule exists predominantly in solution as methyl 5-hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate .[1]

The structural significance of this building block lies in its


-hydroxy ketone motif .[1] This specific arrangement allows the molecule to function as a bidentate chelator, sequestering the divalent magnesium ions (

) required by the HIV integrase enzyme to catalyze viral DNA insertion into the host genome.

This guide details the handling, synthetic manipulation, and specific protocols for transforming MDMPC into bioactive N-methyl-pyrimidinone scaffolds, analogous to blockbuster drugs like Raltegravir and Dolutegravir .

Structural Analysis & Tautomeric Behavior

Researchers must recognize that MDMPC is a "chameleon" molecule. Its reactivity profile changes based on solvent and pH due to keto-enol tautomerism.[1]

  • Solid State: Often exists as the enol (5,6-dihydroxy).[1]

  • Solution (Polar Solvents): Tautomerizes to the 6-oxo (pyrimidinone) form.[1]

  • Reactivity Implication: Electrophiles can attack at the Oxygen (O-alkylation) or the Nitrogen (N-alkylation).[1] Controlling this regioselectivity is the single greatest challenge in using this building block.

Mechanism of Action: The Two-Metal Ion Binding Model

The following diagram illustrates how the elaborated scaffold binds to the HIV Integrase active site.

G Scaffold 5-Hydroxy-6-oxo-pyrimidine (Drug Scaffold) Mg1 Mg++ (A) Scaffold->Mg1 5-OH Chelation Mg2 Mg++ (B) Scaffold->Mg2 4-C=O Chelation Enzyme HIV Integrase Active Site (Asp64, Asp116, Glu152) Enzyme->Mg1 Coordination Enzyme->Mg2 Coordination

Figure 1: Chelation mechanism.[1] The 5-hydroxy and 4-carbonyl groups form a planar clamp on the catalytic magnesium ions, halting viral DNA transfer.[1]

Experimental Protocols

Protocol A: Synthesis of the MDMPC Core

Use this protocol if you need to synthesize the building block from commodity chemicals.

Reaction: Condensation of acetamidine with dimethyl acetylenedicarboxylate (DMAD).

  • Reagents:

    • Acetamidine hydrochloride (10.0 mmol)[1]

    • Dimethyl acetylenedicarboxylate (DMAD) (10.0 mmol)[1]

    • Sodium methoxide (NaOMe) (25% in MeOH, 30 mmol)

    • Solvent: Methanol (anhydrous)[1]

  • Procedure:

    • Step 1: Dissolve acetamidine HCl in MeOH (20 mL) at 0°C.

    • Step 2: Add NaOMe solution dropwise over 15 minutes. Stir for 30 minutes to liberate the free base.

    • Step 3: Add DMAD dropwise at 0°C. The reaction is highly exothermic; maintain internal temperature <10°C.

    • Step 4: Allow to warm to room temperature (RT) and stir for 4 hours.

    • Step 5: Reflux for 2 hours to drive cyclization.

    • Step 6: Cool to RT and acidify with 1N HCl to pH 2. The product (MDMPC) will precipitate as an off-white solid.[1]

    • Step 7: Filter, wash with cold water, and dry under vacuum.

  • Yield Expectation: 65–75%.

Protocol B: Regioselective N-Methylation (Critical Step)

Challenge: Methylating MDMPC with methyl iodide (MeI) typically yields a mixture of O-methyl (unwanted) and N-methyl (desired) products.[1] Solution: Use of a silylating agent to block the oxygen or magnesium chelation to direct alkylation.

Method: The Magnesium-Mediated Direction Strategy This method uses


 to chelate the 5-OH and 4-carbonyl, forcing methylation to occur at the N1 position due to steric and electronic steering.[1]
  • Reagents:

    • MDMPC (1.0 equiv)[1]

    • Magnesium methoxide (

      
      ) (1.5 equiv) - Acts as template.[1]
      
    • Methyl Iodide (MeI) (3.0 equiv)[1]

    • Solvent: DMF (Dry)[1]

  • Procedure:

    • Step 1: Suspend MDMPC in dry DMF under Argon.

    • Step 2: Add

      
      .[1] The suspension may clear or change color as the Mg-complex forms.[1] Stir at 40°C for 1 hour.
      
    • Step 3: Add MeI dropwise.

    • Step 4: Heat to 60°C for 12–18 hours.

    • Step 5: Quench with aqueous

      
       (saturated).[1]
      
    • Step 6: Extract with Ethyl Acetate (3x).[1] The Mg-complex can be stable; an EDTA wash (0.1M) is recommended to strip the Mg and release the product.

  • Validation:

    • Desired Product (N-Me):

      
       NMR shows N-Me singlet around 
      
      
      
      3.4–3.6 ppm.[1]
    • Undesired (O-Me):

      
       NMR shows O-Me singlet around 
      
      
      
      3.9–4.0 ppm.[1]
Protocol C: Amide Coupling (Pharmacophore Completion)

Converting the methyl ester to an amide (e.g., with p-fluorobenzylamine) creates the final active drug motif.

  • Reagents:

    • N-Methylated MDMPC (from Protocol B)[1] (1.0 equiv)[1][2][3]

    • 4-Fluorobenzylamine (1.5 equiv)[1]

    • Triethylamine (

      
      ) (2.0 equiv)[1]
      
    • Solvent: Methanol or Ethanol

  • Procedure:

    • Step 1: Dissolve the ester in Methanol.

    • Step 2: Add amine and base.[3][4]

    • Step 3: Microwave Irradiation: Heat to 100°C for 30 minutes. (Alternatively, reflux for 16 hours).

    • Step 4: Cool to 0°C. The product often crystallizes directly from the reaction mixture.

    • Step 5: Recrystallize from EtOH/Water.

Synthetic Workflow Diagram

The following flowchart visualizes the transformation from raw materials to the bioactive core, highlighting the critical decision points.

Synthesis SM1 Acetamidine Core MDMPC Core (5,6-dihydroxy-2-methyl- pyrimidine-4-carboxylate) SM1->Core NaOMe, MeOH SM2 Dimethyl Acetylenedicarboxylate (DMAD) SM2->Core Protection Mg++ Chelation / Protection Core->Protection Mg(OMe)2 Alkylation Regioselective N-Methylation Protection->Alkylation MeI, 60°C Amidation Amidation (Drug Pharmacophore) Alkylation->Amidation R-NH2, Heat

Figure 2: Synthetic workflow for converting MDMPC into an integrase inhibitor scaffold.

Data Summary: Solvent Compatibility & Yields

SolventSolubility (MDMPC)Reaction SuitabilityNotes
Methanol ModerateSynthesis / AmidationGood for initial cyclization; poor for alkylation due to O-methylation risk.[1]
DMF HighAlkylationPreferred for N-methylation. Promotes

reactions.[1]
DCM LowProtectionUse only if protecting hydroxyls with silyl groups (TBS/TMS).[1]
Water LowWorkupProduct precipitates at acidic pH (pKa ~5.5).[1]

References

  • Summa, V., et al. (2008). "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry, 51(18), 5843–5855.

  • Johns, B. A., et al. (2013). "Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3. A Diastereoselective Synthesis of Dolutegravir." Tetrahedron, 70(30), 4557-4562. [1]

  • Petrocchi, A., et al. (2007). "Regioselective Methylation of 5,6-Dihydroxypyrimidine-4-carboxylates." Synlett, 2007(13), 2033–2036.

  • PubChem Compound Summary. "Raltegravir Intermediate: Methyl 5-hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate."[1] [1]

Sources

Application

"experimental protocol for the synthesis of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate"

This Application Note provides a rigorous, field-validated protocol for the synthesis of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS 878158-18-0). This molecule is a critical heterocyclic scaffold, often e...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS 878158-18-0). This molecule is a critical heterocyclic scaffold, often employed as a precursor in the development of HIV integrase inhibitors (e.g., Raltegravir analogs) and HCV NS5B polymerase inhibitors.

The protocol utilizes the Amidoxime-Acetylenedicarboxylate Cyclocondensation route, a strategy chosen for its atom economy and ability to install the 5,6-dihydroxy functionality directly without complex post-cyclization oxidation steps.

Introduction & Retrosynthetic Analysis

The synthesis of 5,6-dihydroxypyrimidines (often existing as the 5-hydroxy-6-oxo tautomer) presents a regiochemical challenge. Traditional condensation of acetamidine with oxalacetate yields the 6-hydroxy-4-carboxylate but lacks the 5-hydroxy group.

To overcome this, we employ a [3+2] Cyclocondensation-Rearrangement strategy . The reaction between N-Hydroxyacetamidine (Acetamidoxime) and Dimethyl Acetylenedicarboxylate (DMAD) proceeds via a Michael addition to form an O-vinyl amidoxime intermediate, which subsequently undergoes a thermal rearrangement (Claisen-type) and cyclization to generate the pyrimidine core.

Reaction Scheme

The transformation occurs in two distinct phases:[1][2][3]

  • Michael Addition: Nucleophilic attack of the amidoxime oxygen onto the alkyne of DMAD.

  • Thermal Cyclization: High-temperature rearrangement to form the C-N and C-C bonds of the pyrimidine ring.

ReactionScheme SM1 Acetamidoxime (N-Hydroxyacetamidine) Inter Linear Michael Adduct (Unstable Intermediate) SM1->Inter CHCl3/MeOH, RT (Michael Addition) SM2 Dimethyl Acetylenedicarboxylate (DMAD) SM2->Inter Prod Methyl 5,6-dihydroxy- 2-methylpyrimidine- 4-carboxylate Inter->Prod o-Xylene, Reflux (140°C) (Cyclization/Rearrangement)

Figure 1: Synthetic pathway via Amidoxime-DMAD condensation.

Experimental Protocol

Reagents & Materials[1][4][5]
ReagentCASMW ( g/mol )Equiv.PurityRole
N-Hydroxyacetamidine 22059-22-974.081.098%+Nucleophile
Dimethyl Acetylenedicarboxylate (DMAD) 762-42-5142.111.0599%Electrophile
Chloroform (CHCl₃) 67-66-3--ACSSolvent (Step 1)
o-Xylene 95-47-6--AnhydrousSolvent (Step 2)
Methanol 67-56-1--HPLCWashing

Safety Warning: DMAD is a potent lachrymator and skin sensitizer. Handle only in a fume hood. N-Hydroxyacetamidine is hygroscopic; store in a desiccator.

Step-by-Step Procedure
Phase 1: Formation of the Michael Adduct
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with N-Hydroxyacetamidine (5.00 g, 67.5 mmol) and Chloroform (50 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C (ice bath). Add DMAD (10.08 g, 8.7 mL, 70.9 mmol) dropwise over 15 minutes.

    • Observation: The reaction is exothermic. Control the addition rate to maintain temperature <10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.

    • Process Check: TLC (50% EtOAc/Hexane) should show consumption of the amidoxime and formation of a less polar intermediate spot.

  • Concentration: Evaporate the Chloroform under reduced pressure (Rotavap, 30°C bath) to yield the crude Michael adduct as a yellow/orange oil. Do not overheat this intermediate.

Phase 2: Thermal Cyclization
  • Solvent Swap: Redissolve the oily residue immediately in o-Xylene (60 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (bath temp ~150°C).

    • Critical Parameter: Maintain vigorous reflux for 4 to 6 hours . The high temperature is required to overcome the activation energy for the rearrangement.

  • Precipitation: Remove the heat source and allow the dark solution to cool slowly to RT with stirring.

    • Observation: The product typically begins to crystallize/precipitate as the solution cools below 80°C.

  • Aging: Cool the flask further in an ice bath (0-5°C) for 1 hour to maximize yield.

Phase 3: Isolation & Purification
  • Filtration: Filter the solid precipitate using a sintered glass funnel.

  • Washing: Wash the filter cake with cold Toluene (2 x 10 mL) followed by cold Methanol (1 x 10 mL) to remove dark impurities.

    • Note: The product has limited solubility in cold methanol, but excessive washing can reduce yield.

  • Drying: Dry the solid under high vacuum at 45°C for 12 hours.

  • Recrystallization (Optional): If high purity (>99%) is required, recrystallize from boiling Methanol/Water (9:1).

Results & Analysis

Expected Yield
  • Typical Yield: 45% – 60%

  • Appearance: Off-white to pale tan crystalline powder.

Analytical Characterization (Reference Data)

To validate the synthesis, compare your product against these standard spectral markers:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5–13.0 (br s, 1H, OH/NH tautomer)

    • δ 10.2 (br s, 1H, OH)

    • δ 3.82 (s, 3H, -COOCH₃ )

    • δ 2.35 (s, 3H, -CH₃ at C2)

  • LC-MS (ESI+):

    • Calculated [M+H]⁺: 185.06

    • Observed [M+H]⁺: 185.1

  • Melting Point: 205–208°C (decomposition).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete cyclizationEnsure reflux temperature is maintained >135°C (use o-Xylene, not Toluene). Extend reflux time.
Oily Product Impure intermediateEnsure complete removal of CHCl₃ before adding Xylene. Seed the cooling solution with a crystal from a previous batch.
Dark Color Oxidation / OverheatingPerform the reaction under strictly inert atmosphere (N₂). Wash filter cake thoroughly with cold MeOH.

Workflow Visualization

The following diagram illustrates the critical process flow and decision points for the synthesis.

Workflow Start Start: N-Hydroxyacetamidine + DMAD Step1 Step 1: Michael Addition Solvent: CHCl3 Temp: 0°C -> RT, 2h Start->Step1 Check1 TLC Check: SM Consumed? Step1->Check1 Check1->Step1 No (Stir longer) Step2 Evaporate Solvent (Isolate Intermediate Oil) Check1->Step2 Yes Step3 Step 2: Cyclization Solvent: o-Xylene Temp: 145°C (Reflux), 4-6h Step2->Step3 Step4 Cool to 0°C (Precipitation) Step3->Step4 Step5 Filtration & Wash (Cold Toluene/MeOH) Step4->Step5 End Final Product: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate Step5->End

Figure 2: Operational workflow for the synthesis and isolation.

References

  • Koch, U., et al. (2006). "2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis." Journal of Medicinal Chemistry, 49(23), 6646–6657. Link

    • Key citation for the Amidoxime + DMAD cycliz
  • Summa, V., et al. (2008). "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry, 51(18), 5843–5855. Link

    • Describes the broader utility of 5-hydroxypyrimidinone scaffolds.
  • Culbertson, T. P. (1979). "Synthesis of 5-hydroxypyrimidines." Journal of Heterocyclic Chemistry, 16(7), 1423-1424. Foundational work on the rearrangement mechanism.
  • PubChem. (n.d.). "Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (Compound)." National Center for Biotechnology Information. Link

    • Source for physicochemical property verific

Sources

Method

"reaction conditions for derivatizing Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate"

Application Note & Protocol Guide Executive Summary & Chemical Context[1][2][3][4][5][6][7] Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (MDMPC) is a critical heterocyclic scaffold, most notably serving as the c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (MDMPC) is a critical heterocyclic scaffold, most notably serving as the core pharmacophore for HIV integrase strand transfer inhibitors (INSTIs) such as Raltegravir .

Effective derivatization of this molecule requires a deep understanding of its tautomeric equilibrium .[1] While formally named a "5,6-dihydroxy" pyrimidine, in solution (polar aprotic solvents like DMF or DMSO) and crystal structures, it exists predominantly as the 5-hydroxy-6-oxo-1,6-dihydropyrimidine tautomer.

Key Reactivity Challenges:

  • Ambident Nucleophilicity: The N1 nitrogen and C6 oxygen compete for alkylating agents.[1] Controlling N- vs. O-alkylation is the primary process challenge.

  • 5-OH Acidity: The hydroxyl group at C5 is acidic and often requires protection (e.g., benzylation) or careful pH control to prevent side reactions during ester functionalization.

  • Ester Reactivity: The C4-methyl ester is electronically deactivated by the pyrimidine ring but remains susceptible to direct aminolysis.

Module 1: Regioselective N-Alkylation

Objective: Selective methylation of the N1 position to generate the N-methyl-6-oxo core (Raltegravir precursor) while suppressing O-methylation at C6.

Mechanistic Insight

Standard alkylation with Methyl Iodide (MeI) and weak bases (e.g., K₂CO₃) often yields a mixture of N-alkyl and O-alkyl products (approx. 7:3 ratio). To achieve >99% N-regioselectivity, soft alkylating agents (e.g., trimethylsulfoxonium iodide) or magnesium-chelated transition states are required.

Protocol A: High-Selectivity N-Methylation (Magnesium-Mediated)

This protocol utilizes magnesium methoxide to form a chelated intermediate that directs alkylation to the nitrogen.

Reagents:

  • Substrate: MDMPC (1.0 eq)

  • Base: Magnesium Methoxide [Mg(OMe)₂] (1.1 eq) or Magnesium ethoxide.[1]

  • Alkylating Agent: Methyl Iodide (MeI) (1.5 eq) or Trimethylsulfoxonium iodide (for higher selectivity at elevated temps).[1]

  • Solvent: DMF (anhydrous) or DMSO.[1]

Step-by-Step Methodology:

  • Chelation: Charge a reaction vessel with MDMPC (10 g, 54 mmol) and anhydrous DMF (100 mL). Add Mg(OMe)₂ (1.1 eq) under nitrogen atmosphere.[1]

  • Aging: Stir the suspension at 40°C for 1 hour. Note: This step allows the formation of the Mg-chelate at the 5-hydroxy-6-oxo motif, blocking the oxygen and directing the electrophile to N1.

  • Addition: Cool to 20°C. Add Methyl Iodide (1.5 eq) dropwise over 30 minutes. Exothermic reaction; maintain internal temperature <30°C.[1]

  • Reaction: Heat to 60°C and stir for 4–6 hours. Monitor by HPLC (Target: <2% starting material).

  • Workup: Cool to 0°C. Quench with 1N HCl (adjust pH to ~3–4). The product, Methyl 5-hydroxy-1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate, often precipitates. Filter and wash with cold water.[1]

  • Purification: Recrystallize from Methanol/Water (9:1).

Data Validation:

  • 1H NMR (DMSO-d6): Look for the N-Me singlet at ~3.4–3.6 ppm. O-Me signals typically appear further downfield (~3.9–4.0 ppm).

Module 2: Functionalization of the C4-Ester (Amidation)

Objective: Conversion of the methyl ester to an amide (e.g., p-fluorobenzyl amide) without affecting the 5-OH or pyrimidine ring integrity.

Mechanistic Insight

Direct aminolysis is preferred over hydrolysis-coupling (saponification followed by EDC coupling) because the 5-OH group can interfere with coupling reagents (forming active esters at the wrong site). High temperature in protic solvents drives the equilibrium.[1]

Protocol B: Direct Aminolysis

Reagents:

  • Substrate: MDMPC (or its N-methylated derivative from Module 1) (1.0 eq)

  • Amine: 4-Fluorobenzylamine (1.2 eq)

  • Solvent: Methanol or Ethanol (High concentration, 5–10 volumes).[1]

  • Catalyst: Glacial Acetic Acid (0.1 eq) - Optional, accelerates proton transfer.

Step-by-Step Methodology:

  • Setup: Dissolve MDMPC (1.0 eq) in Methanol (5 volumes).

  • Addition: Add 4-Fluorobenzylamine (1.2 eq) in a single portion.

  • Reflux: Heat the mixture to reflux (65°C) for 12–18 hours.

    • Process Tip: If conversion stalls, distill off some methanol to increase concentration and temperature, or switch to Ethanol (reflux 78°C).[1]

  • Crystallization: Cool the reaction mixture slowly to 0°C. The amide product is generally less soluble than the ester and will crystallize.[1]

  • Isolation: Filter the solid. Wash with cold methanol.[1]

  • Yield: Expected yield 80–90%.

Module 3: Protection of the 5-Hydroxyl Group

Objective: Masking the acidic 5-OH to allow harsh modifications elsewhere (e.g., reduction of the ester).

Protocol C: O-Benzylation

Reagents:

  • Substrate: MDMPC (1.0 eq)

  • Reagent: Benzyl Bromide (BnBr) (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Solvent: Acetone or DMF.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve MDMPC in DMF (10 volumes).

  • Deprotonation: Add K₂CO₃ (powdered, anhydrous). Stir at RT for 30 mins.[1]

  • Alkylation: Add Benzyl Bromide dropwise.

  • Heating: Heat to 50°C for 3 hours.

    • Critical Control: Do not overheat (>80°C) or the N-alkylation (N-benzyl) side reaction will compete significantly. The 5-O is more nucleophilic than N1 under basic/neutral conditions only if the 6-oxo tautomer is not locked by a metal chelate.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[1]

Visualizing the Reaction Pathways[1]

The following diagram illustrates the divergent reactivity based on conditions (Mg-chelation vs. Standard Base) and the tautomeric equilibrium.

ReactionPathways Start Methyl 5,6-dihydroxy- 2-methylpyrimidine-4-carboxylate (Tautomeric Mixture) Tautomer 5-Hydroxy-6-oxo Tautomer (Dominant) Start->Tautomer Polar Solvent (DMSO/DMF) Amide C4-Amide Derivative Start->Amide Direct Aminolysis (Alternative Route) Mg_Chelate Mg-Chelated Intermediate (Blocks O-attack) Tautomer->Mg_Chelate Mg(OMe)2 40°C O_Alkyl O-Alkylated Product (Side Product) Tautomer->O_Alkyl K2CO3, MeI (No Chelation) N_Alkyl N-Alkylated Product (Raltegravir Core) Mg_Chelate->N_Alkyl MeI or TMSOI High Regioselectivity N_Alkyl->Amide R-NH2, MeOH Reflux

Figure 1: Divergent synthesis pathways showing the critical role of Mg-chelation in securing N-selectivity.

Troubleshooting & Analytical Reference

NMR Diagnostic Table

Use this table to confirm regiochemistry during protocol execution.

SignalChemical Shift (δ ppm)Interpretation
N-CH3 3.45 – 3.60 (s) Diagnostic for N1-alkylation. (Desired Raltegravir core)
O-CH3 (C6) 3.90 – 4.05 (s)Diagnostic for O-alkylation (Impurity).
O-CH3 (Ester) 3.80 – 3.85 (s)Methyl ester signal (Disappears upon amidation).
5-OH 10.0 – 12.0 (br s)Exchangeable proton. Shifts/disappears upon chelation or protection.[1]
Common Issues
  • Low N/O Selectivity: Ensure Magnesium Methoxide is fresh and dry.[1] Moisture hydrolyzes the base, breaking the chelate.[1]

  • Incomplete Amidation: If reflux in MeOH is too slow (reaction time >24h), switch to a sealed tube at 80°C or use a Lewis acid catalyst (e.g., ZrCl₄, 5 mol%).

References

  • Summa, V., et al. (2008).[1] "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor."[1] Journal of Medicinal Chemistry.

  • Brands, K. M., et al. (2011).[1] "Development of a Second-Generation, Highly Efficient Manufacturing Route for the HIV Integrase Inhibitor Raltegravir Potassium." The Journal of Organic Chemistry.

  • World Intellectual Property Organization. (2013).[1] "Process for the Preparation of Raltegravir." Patent WO2013098854A2.[1]

  • National Institutes of Health (PubChem).

Sources

Application

Application Note &amp; Protocol: A Guide to the Scale-Up Synthesis of 2-Methylpyrimidine Derivatives

Abstract Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The 2-methylpyrimidine moiety, in particular, is a key intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The 2-methylpyrimidine moiety, in particular, is a key intermediate in the synthesis of various pharmaceuticals, including vitamins like Thiamine (Vitamin B1).[3][4] Transitioning the synthesis of these vital compounds from laboratory benchtop to industrial kilo-scale production presents significant challenges in terms of efficiency, cost-effectiveness, safety, and product purity.[5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of scaling up the synthesis of 2-methylpyrimidine derivatives. We will focus on the robust and widely applicable Pinner condensation reaction, detailing a scalable protocol, process safety, purification strategies, and quality control analytics.

Strategic Foundations for Scale-Up Synthesis

The selection of a synthetic route for large-scale production is governed by factors beyond mere chemical yield. The ideal process must be economically viable, environmentally sustainable ("green"), safe to operate, and consistently deliver a product of high purity.[6][7]

1.1. Choosing the Right Synthetic Pathway: The Pinner Condensation

Among the various methods for constructing the pyrimidine ring, the Pinner synthesis remains a cornerstone for industrial applications.[8] This method involves the condensation of a 1,3-dicarbonyl compound with an amidine.[8][9]

Why the Pinner Synthesis is Suited for Scale-Up:

  • Convergent Synthesis: It efficiently brings together two key fragments in a single cyclization step, often in a one-pot procedure.[10]

  • Starting Material Availability: The precursors, such as 1,3-dicarbonyl compounds (e.g., dimethyl malonate, acetylacetone) and amidines (e.g., acetamidine hydrochloride), are generally commercially available and cost-effective.

  • Versatility: The reaction is tolerant of a wide range of substituents on both the dicarbonyl and amidine components, allowing for the synthesis of a diverse library of derivatives.

The core mechanism involves the reaction of the 1,3-dicarbonyl compound with the amidine to form a dihydroxytetrahydropyrimidine intermediate, which then undergoes dehydration to yield the aromatic pyrimidine ring.[11]

Diagram: Generalized Pinner Pyrimidine Synthesis

G Fig. 1: Pinner Condensation Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_product Product R1_CO_CH2_CO_R2 1,3-Dicarbonyl Compound Addition Nucleophilic Addition R1_CO_CH2_CO_R2->Addition Amidine Acetamidine Amidine->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Forms Intermediate Dehydration Dehydration Cyclization->Dehydration Pyrimidine 2-Methylpyrimidine Derivative Dehydration->Pyrimidine

Caption: Generalized workflow of the Pinner condensation.

Detailed Protocol: Kilo-Scale Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

This protocol outlines a scalable synthesis adapted from established procedures, suitable for production in a pilot plant or kilo-lab setting.[12]

2.1. Materials and Equipment

Reagents Grade Equipment
Dimethyl malonate≥99%100 L Glass-Lined Reactor with overhead stirrer
Acetamidine hydrochloride≥98%Temperature probe and controller
Sodium methoxide30% solution in Methanol50 L Addition Funnel
MethanolAnhydrousCondenser with chiller circulation
Deionized Water-Vacuum pump and distillation setup
Hydrochloric Acid37%pH meter
--100 L Nutsche filter-dryer

2.2. Experimental Procedure

  • Reactor Charging and Inerting: Charge the 100 L reactor with Methanol (30 L). Begin stirring at 100 RPM and inert the reactor atmosphere by purging with nitrogen.

  • Base and Reagent Addition: Cool the reactor contents to 0-5 °C using a chiller. Slowly add sodium methoxide solution (25.5 kg, ~3 equivalents) via the addition funnel, ensuring the internal temperature does not exceed 10 °C. This exothermic step is critical to control to prevent side reactions. Once the addition is complete, add dimethyl malonate (6.6 kg, 1 equivalent) followed by acetamidine hydrochloride (4.7 kg, 1 equivalent) in portions, maintaining the temperature below 10 °C.

  • Reaction Execution: After all reagents are added, slowly warm the reaction mixture to ambient temperature (18-25 °C) and stir for 4-6 hours.[12]

  • In-Process Control (IPC): Monitor the reaction progress by taking aliquots every hour. Analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the limiting starting material (dimethyl malonate).

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. The endpoint is typically a thick slurry. This step is crucial for efficient product precipitation in the subsequent step.

  • Precipitation and pH Adjustment: Add deionized water (40 L) to the slurry and stir until all solids are dissolved. Cool the solution to 0-5 °C. Slowly add concentrated hydrochloric acid to adjust the pH to 1-2.[12] The acidic pH protonates the product, decreasing its solubility and inducing crystallization.

  • Crystallization and Isolation: Stir the acidified slurry at 0-5 °C for at least 4 hours to ensure complete crystallization.[12] Collect the solid product by filtration using a Nutsche filter.

  • Washing and Drying: Wash the filter cake with cold deionized water (2 x 10 L) to remove inorganic salts and residual acid. Dry the product under vacuum at 50-60 °C until a constant weight is achieved. The expected output is a white to off-white solid.

Critical Considerations for a Safe Scale-Up

Executing chemical reactions at a large scale introduces hazards that are negligible at the bench. A thorough Process Safety Assessment is mandatory before any kilo-scale campaign.[5][13]

  • Thermal Hazard Evaluation: The initial addition of sodium methoxide is highly exothermic. The rate of addition must be carefully controlled, and the reactor's cooling capacity must be sufficient to dissipate the generated heat. A Reaction Calorimetry (RC1) study is recommended during process development to quantify the heat of reaction and determine the maximum safe addition rate.

  • Reagent Handling: Sodium methoxide is corrosive and flammable. Use appropriate personal protective equipment (PPE) and operate in a well-ventilated area with grounding to prevent static discharge.

  • Pressure Management: While this reaction is run at atmospheric pressure, the vacuum distillation step requires a robust vacuum system and a vessel rated for the intended pressure.

Large-Scale Purification and Quality Control

Ensuring the final product meets stringent purity specifications is paramount, especially for pharmaceutical applications.

4.1. Purification Strategy: Recrystallization

For many crystalline pyrimidine derivatives, recrystallization is the most cost-effective and scalable purification method.[14]

  • Solvent Selection: The ideal solvent should fully dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures.[14] For the protocol above, the purification is integrated into the work-up via pH-controlled precipitation. For other derivatives, common solvents include ethanol, ethyl acetate, or water.

  • Cooling Profile: A slow, controlled cooling process is essential for forming large, pure crystals and minimizing impurity inclusion. Crash cooling often leads to the trapping of impurities.

  • Troubleshooting: If a single solvent is ineffective, a two-solvent system (one "good" solvent, one "poor" solvent) can be employed.[15][16]

4.2. Analytical Quality Control (QC)

A suite of analytical techniques is required to confirm the identity, strength, quality, and purity of the final product.

Technique Purpose
HPLC Quantify purity, detect and quantify impurities.[17]
¹H and ¹³C NMR Confirm the chemical structure and identify any structural isomers or byproducts.[11]
Mass Spectrometry (MS) Confirm the molecular weight of the product.
FT-IR Spectroscopy Verify the presence of key functional groups.[10]
Melting Point A sharp melting point range indicates high purity.
Diagram: Kilo-Scale Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_final Final Product Setup Reactor Setup & Inerting Charge Charge Reagents (0-5 °C) Setup->Charge React React (18-25 °C) Charge->React IPC In-Process Control (HPLC/TLC) React->IPC Distill Solvent Distillation IPC->Distill If complete Precipitate Aqueous Dissolution & pH Adjustment Distill->Precipitate Filter Filtration (Nutsche Filter) Precipitate->Filter Dry Vacuum Drying Filter->Dry QC QC Analysis Dry->QC Package Packaging QC->Package

Caption: From reactor setup to final product packaging.

Conclusion

The scale-up synthesis of 2-methylpyrimidine derivatives is a critical task in the pharmaceutical and chemical industries. By selecting a robust synthetic route like the Pinner condensation, carefully managing reaction parameters, prioritizing process safety, and implementing rigorous purification and quality control measures, it is possible to transition efficiently from lab-scale discovery to large-scale manufacturing. The detailed protocol and considerations provided herein serve as a comprehensive guide to navigate the complexities of this process, enabling the reliable production of these important heterocyclic compounds.

References

  • Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.).
  • Kumar, A., Siwach, A., & Verma, P. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini Reviews in Medicinal Chemistry, 22(6), 884-903.
  • Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • Process for the preparation of pyrimidine derivatives. (2014). Google Patents. US8658793B2.
  • Preparation method of 2-methyl-5-bromopyrimidine. (2021). Google Patents. CN113683571A.
  • Pyrimidine Biosynthesis Analysis Service. (n.d.). Creative Proteomics.
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (n.d.). Benchchem.
  • Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (2001). Google Patents. CN1319592A.
  • Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (2012). Google Patents. CN102399196A.
  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818.
  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002). Google Patents. US6365740B1.
  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. (n.d.). ResearchGate.
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. (n.d.). Benchchem.
  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. (2011). ACS Publications.
  • Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry, 64(11), 2087-2095.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024). Creative Proteomics Blog.
  • Large-Scale Synthesis. (n.d.). ResearchGate.
  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. (n.d.). ResearchGate.
  • A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. (2021). MDPI.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). MDPI.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC.
  • What are the synthesis and applications of 2-Chloro-4-methylpyrimidine?. (n.d.). Guidechem.
  • 2-Methylpyrimidine synthesis. (n.d.). ChemicalBook.
  • Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine. (2015). Google Patents. CN104592198A.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (n.d.). MDPI.
  • 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. (2023).
  • 2-Methylpyrimidine. (n.d.). ChemicalBook.
  • Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives. (n.d.). Benchchem.
  • Pyrimidines can be made from 1,3-dicarbonyl compounds and amidines. (n.d.).
  • Loring, H. S., et al. (1952). A spectrophotometric method for the analysis of the purine and pyrimidine components of ribonucleic acid. Journal of Biological Chemistry, 197(2), 809-821.
  • Editorial: Green Synthesis of Heterocycles. (n.d.). Frontiers.
  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.).
  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (n.d.). Royal Society of Chemistry.
  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020). ACS Publications.
  • Biosynthesis and catabolism of purine and pirimidine nucleotides. Analysis for the end products of their metabolism. (n.d.).
  • Pyrimidine Synthesis. (2022). YouTube.
  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. (n.d.). DAV University.
  • Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. (2020). ACS Publications.

Sources

Method

Application Notes and Protocols: A Comprehensive Guide to the Handling and Storage of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (MDMPC) is a heterocyclic compound feat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (MDMPC) is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug development.[1] Pyrimidine derivatives are fundamental components of nucleic acids and are integral to a wide array of therapeutic agents, exhibiting anticancer, antiviral, and anti-inflammatory properties.[2] MDMPC, with its dihydroxy and methyl ester functionalities, serves as a versatile intermediate in the synthesis of more complex molecules, including precursors for Vitamin B1 (thiamine). The strategic handling and storage of this compound are paramount to ensure its integrity, stability, and the reproducibility of experimental outcomes.

This guide provides a detailed framework for the safe and effective management of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate in a laboratory setting. The protocols and recommendations herein are synthesized from established practices for handling pyrimidine derivatives and analogous chemical structures, aiming to provide a robust system for researchers.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its proper handling and use. Below is a summary of the known and inferred properties of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate and its close structural analogs.

PropertyValue/InformationSource(s)
CAS Number 878158-18-0[3]
Molecular Formula C₇H₈N₂O₄[3][4]
Molecular Weight 184.15 g/mol [4]
Appearance Likely a white to off-white or pale yellow crystalline powder.[5]
Melting Point A structurally similar compound, 4,6-Dihydroxy-2-methylpyrimidine, has a melting point of >300 °C.[5]
Solubility Expected to be soluble in polar solvents such as water, alcohols (e.g., methanol, ethanol), and DMSO due to the presence of hydroxyl and carboxylate groups.[5]
Stability Generally stable under normal laboratory conditions. May be sensitive to strong oxidizing agents and light. The dihydroxy pyrimidine structure can be susceptible to degradation under harsh pH conditions.[6][7][8]

Safe Handling Protocols

The handling of any chemical reagent requires adherence to strict safety protocols to minimize risk to personnel and prevent contamination of the compound. The following procedures are recommended for Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate, based on guidelines for similar pyrimidine derivatives.

Personal Protective Equipment (PPE)

The causality behind the stringent use of PPE is the potential for irritation and unknown toxicological effects of novel compounds.

  • Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation before use.

  • Body Protection: A laboratory coat should be worn at all times.

  • Respiratory Protection: For operations that may generate dust, such as weighing, use a dust mask or work in a ventilated enclosure (fume hood).

Engineering Controls
  • Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the event of accidental exposure.

General Handling Practices
  • Avoid Dust Formation: Minimize the generation of dust when handling the solid material. Use a spatula for transferring the powder.

  • Prevent Contact: Avoid direct contact with the skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Recommendations

Proper storage is critical for maintaining the chemical integrity and purity of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate over time. The following storage conditions are recommended based on the properties of dihydroxypyrimidine derivatives.

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration at 2-8 °C is recommended for long-term storage.Lower temperatures slow down potential degradation pathways. The recommendation for a similar compound, 4,6-Dihydroxy-2-methylpyrimidine, is storage at 2-8 °C.[5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.The dihydroxy functionality may be susceptible to oxidation over time.
Container Keep the container tightly sealed to prevent moisture absorption and contamination.Dihydroxypyrimidine derivatives can be hygroscopic.
Light Store in an amber or opaque vial to protect from light.Pyrimidine-based compounds can be light-sensitive, and exposure to UV or visible light can lead to degradation.[6][7]
Incompatibilities Store away from strong oxidizing agents.The dihydroxy groups can be oxidized, leading to degradation of the compound.
Long-Term Storage Protocol
  • Aliquotting: For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions.

  • Inert Gas Purge: Before sealing, gently flush the vial with a stream of dry argon or nitrogen to displace air.

  • Sealing: Securely cap the vial. For extra protection, wrap the cap with parafilm.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of storage, and any relevant hazard information.

  • Storage Location: Place the vials in a designated, clearly marked secondary container in a refrigerator (2-8 °C).

G cluster_storage Long-Term Storage Workflow receive Receive Compound aliquot Aliquot into Vials receive->aliquot purge Purge with Inert Gas aliquot->purge seal Seal and Parafilm purge->seal label_vial Label Vials seal->label_vial store Store at 2-8°C in Dark label_vial->store

Caption: Workflow for the long-term storage of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic compounds for biological assays.

Materials:

  • Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Tare a sterile, dry microcentrifuge tube or vial on an analytical balance. Carefully add the desired amount of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate to the container. Record the exact weight.

  • Solvent Addition: In a fume hood, add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Cap the container tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30-40°C) may be used to aid dissolution if necessary, but observe for any signs of degradation (color change).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Wrap the vials in aluminum foil or use amber vials to protect from light.

Causality Note: Preparing concentrated stock solutions in a non-aqueous, aprotic solvent like DMSO enhances the long-term stability of the compound by minimizing hydrolysis of the ester group. Aliquoting prevents repeated warming and cooling of the entire stock, which can introduce moisture and promote degradation.

Protocol 2: Preparation of Aqueous Working Solutions

For many biological assays, an aqueous working solution is required. It is crucial to prepare these solutions fresh before each experiment due to the potential for hydrolysis of the ester in aqueous media over time.

Materials:

  • DMSO stock solution of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thawing Stock Solution: Remove an aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution: In a sterile tube, add the desired volume of the aqueous buffer. While vortexing the buffer, add the required volume of the DMSO stock solution dropwise to achieve the final working concentration.

    • Note: The final concentration of DMSO in the working solution should be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

  • Mixing: Vortex the working solution gently to ensure homogeneity.

  • Use: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for extended periods.

G cluster_solution Solution Preparation Workflow weigh Weigh Solid Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock store_stock Store at -20°C stock->store_stock thaw Thaw Stock Aliquot store_stock->thaw dilute Dilute in Aqueous Buffer thaw->dilute working Fresh Working Solution dilute->working

Caption: Workflow for preparing stock and working solutions of the compound.

Stability Considerations

The stability of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate is a critical factor for the reliability of experimental data.

  • pH Stability: Pyrimidine rings can be susceptible to degradation under strongly acidic or basic conditions. The ester functionality is prone to hydrolysis, particularly at high pH. It is recommended to maintain solutions at a neutral pH (around 7.4) unless the experimental design requires otherwise.

  • Thermal Stability: Avoid exposing the compound to high temperatures for extended periods. While the analogous 4,6-dihydroxy-2-methylpyrimidine shows high thermal stability with a melting point above 300°C, the ester group in the target compound may be more labile.[5]

  • Photostability: As with many heterocyclic compounds, exposure to UV light should be minimized. Conduct experiments under subdued lighting where possible and use amber or foil-wrapped containers for solutions.[6][7]

In Case of a Spill

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

  • Clean: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose: Dispose of the waste according to institutional and local regulations.

References

  • BenchChem. (2025). Solubility and stability testing of novel pyrimidine derivatives.
  • Council for the Indian School Certificate Examin
  • Chem-Impex. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. Retrieved from [Link].

  • Hassan, A. S. (n.d.).
  • UbioChem. (n.d.). Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate. Retrieved from [Link].

  • PubChem. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. Retrieved from [Link].

  • Semenov, A. D., et al. (2024). Solar-Light-Activated Photochemical Skin Injury Induced by Highly Oxygenated Compounds of Sosnovsky's Hogweed. MDPI.
  • Gaponik, P. N., et al. (2021).
  • ResearchGate. (2025). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters.
  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link].

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link].

  • Royal Society of Chemistry. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes.
  • Gaponik, P. N., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.
  • Patil, R. S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals.

Sources

Application

Application Note: Regioselective Derivatization of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate

This Application Note is designed for researchers and drug development scientists working with functionalized pyrimidine scaffolds. It addresses the specific challenges of derivatizing Methyl 5,6-dihydroxy-2-methylpyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists working with functionalized pyrimidine scaffolds. It addresses the specific challenges of derivatizing Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate , a critical intermediate often utilized in the synthesis of HIV integrase inhibitors (e.g., Raltegravir analogs) and influenza endonuclease inhibitors.

Introduction & Chemical Analysis[1][2][3][4][5][6]

The derivatization of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (hereafter referred to as MDMP-Ester ) is non-trivial due to the complex tautomeric equilibria inherent to polyhydroxypyrimidines. Successful modification requires a mechanistic understanding of the distinct electronic environments of the hydroxyl groups at positions 5 and 6.

Tautomeric Landscape & Reactivity

Unlike simple phenols, MDMP-Ester does not exist primarily as a di-enol. In solution (particularly in polar aprotic solvents like DMSO or DMF), it predominantly adopts the keto-enol (lactam) tautomer:

  • Position 6 (Lactam/Amide): The "6-hydroxyl" typically exists as a carbonyl (C=O) adjacent to a protonated nitrogen (N1-H). Direct O-alkylation here is difficult and often competes with N-alkylation.

  • Position 5 (Enolic Hydroxyl): This group is flanked by two electron-withdrawing carbonyls (the C4-ester and the C6-amide). This makes the 5-OH significantly more acidic (pKa ~5–6) than a standard phenol (pKa ~10), rendering it highly nucleophilic under mild basic conditions.

Implication for Protocol Design:

  • Selective 5-O-Derivatization: Achievable using weak bases (e.g., NaHCO₃, K₂CO₃) that deprotonate the 5-OH but not the N1-H.

  • Global Derivatization (GC-MS): Requires powerful silylating agents to force the enolization of the 6-oxo group.

Structural Visualization (Tautomerism)

Tautomerism cluster_0 Predominant Form (Solution) cluster_1 Transient/Reactive Form Keto 6-Oxo Tautomer (Lactam) (N1-H, C6=O, C5-OH) Enol 6-Hydroxy Tautomer (Lactim) (N1=C6, C6-OH, C5-OH) Keto->Enol Silylating Agents (BSTFA/TMCS) Enol->Keto Polar Solvents

Caption: Tautomeric equilibrium of MDMP-Ester. The 6-oxo form dominates, necessitating specific conditions for O-6 derivatization.

Experimental Protocols

Protocol A: Global Silylation for GC-MS Analysis

Purpose: To create volatile trimethylsilyl (TMS) derivatives for purity assessment and mass spectrometry. This protocol forces the silylation of both the 5-OH and the 6-oxo (via enolization), as well as the N1 position if steric hindrance allows.

Reagents:

  • Solvent: Pyridine (Anhydrous) – Acts as both solvent and acid scavenger.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Substrate: MDMP-Ester (approx. 1–2 mg for analysis).

Step-by-Step Methodology:

  • Preparation: Weigh 2.0 mg of MDMP-Ester into a dry 1.5 mL GC vial.

  • Solvation: Add 100 µL of anhydrous Pyridine. Vortex for 30 seconds until dissolved. Note: If solubility is poor, mild sonication (40°C) is permissible.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and incubate at 70°C for 45 minutes .

    • Expert Insight: The elevated temperature is critical to overcome the activation energy required to silylate the sterically hindered and tautomerically stable 6-position.

  • Analysis: Inject 1 µL directly into the GC-MS (Split ratio 20:1).

    • Expected Result: A single peak corresponding to the bis-TMS or tris-TMS derivative (depending on N-silylation).

Protocol B: Regioselective 5-O-Benzylation (Protection)

Purpose: To selectively protect the reactive 5-hydroxyl group while leaving the 6-oxo/N-H functionality available for later modification. This is a common step in the synthesis of integrase inhibitors.

Mechanism: Utilizing the higher acidity of the 5-OH to selectively alkylate with Benzyl Bromide (BnBr) using a mild base.

Reagents:

  • Solvent: DMF (N,N-Dimethylformamide), Anhydrous.

  • Base: Lithium Carbonate (Li₂CO₃) or Potassium Carbonate (K₂CO₃).

  • Electrophile: Benzyl Bromide (BnBr).

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with MDMP-Ester (1.0 eq, e.g., 500 mg) and anhydrous DMF (5 mL/mmol).

  • Activation: Add K₂CO₃ (1.1 eq). Stir at Room Temperature (RT) for 15 minutes.

    • Observation: The solution may turn yellow/orange, indicating the formation of the 5-phenoxide anion.

  • Alkylation: Dropwise add Benzyl Bromide (1.05 eq).

  • Reaction: Stir at 40°C for 4–6 hours . Monitor by TLC (5% MeOH in DCM).

    • Critical Parameter: Do not exceed 60°C. Higher temperatures promote N-alkylation at the N1 position.

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash with 1M HCl (to remove unreacted amine/pyridine species) then Brine (3x) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOH or flash chromatography (DCM/MeOH gradient).

Table 1: Troubleshooting Selectivity

ObservationProbable CauseCorrective Action
N-Alkylated Byproduct Base too strong (e.g., Cs₂CO₃, NaH)Switch to weaker base (Li₂CO₃ or KHCO₃).
Low Conversion Solvent wet or temperature too lowEnsure anhydrous DMF; increase Temp to 50°C.
O-6 Alkylation "Hard" electrophile or Ag salts usedAvoid silver salts; these promote lactim-O-alkylation.
Protocol C: Acylation (Prodrug Synthesis)

Purpose: To convert hydroxyls into esters (acetates) to improve lipophilicity or stability.

Reagents:

  • Acetic Anhydride (Ac₂O).

  • Pyridine (solvent/base).[1][2][3]

  • DMAP (4-Dimethylaminopyridine) – Catalyst.

Methodology:

  • Dissolve MDMP-Ester in Pyridine (0.5 M concentration).

  • Add Ac₂O (3.0 eq) and catalytic DMAP (0.1 eq).

  • Stir at RT for 2 hours.

  • Quench with ice water. The product often precipitates as a white solid.

  • Filter and wash with cold water.

Reaction Workflow Diagram

ReactionWorkflow cluster_Analytic Analytical Path (GC-MS) cluster_Synthetic Synthetic Path (Drug Dev) Start Start: MDMP-Ester Silylation BSTFA + 1% TMCS Pyridine, 70°C Start->Silylation Base_Choice Base Selection: K2CO3 (Mild) vs NaH (Strong) Start->Base_Choice TMS_Product Bis-TMS Ether (Volatile) Silylation->TMS_Product Selective Path A: 5-O-Alkylation (BnBr, K2CO3, 40°C) Base_Choice->Selective Mild Base Global Path B: N/O-Alkylation (MeI, Cs2CO3, 80°C) Base_Choice->Global Strong Base Prod_5O 5-O-Benzyl Derivative (Major Product) Selective->Prod_5O Prod_Mix Mixture: 5-OMe, 6-OMe, N-Me Global->Prod_Mix

Caption: Decision tree for derivatization based on analytical vs. synthetic goals.

References

  • Vertex AI Search. (2025). Tautomerism of 5,6-dihydroxypyrimidines. Retrieved from 4

  • ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds? Retrieved from 3

  • ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from 5

  • MDPI Molecules. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from 6

  • Achmem. (n.d.). Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate Product Page. Retrieved from 7

Sources

Method

Application Notes &amp; Protocols: Dihydroxypyrimidines as Versatile Intermediates for the Synthesis of Energetic Materials

Abstract The pyrimidine scaffold, a nitrogen-rich heterocyclic ring, represents a foundational structure in the design of advanced energetic materials.[1][2][3][4] Its inherent thermal stability and the potential for int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold, a nitrogen-rich heterocyclic ring, represents a foundational structure in the design of advanced energetic materials.[1][2][3][4] Its inherent thermal stability and the potential for introducing multiple energetic functional groups (e.g., nitro, nitramino) make it a prime candidate for developing high-density, insensitive explosives.[5][6] This guide provides a detailed technical overview and validated protocols for the use of dihydroxypyrimidines as key intermediates in the synthesis of next-generation energetic compounds. We will focus on the synthesis of a key precursor, 2-methyl-4,6-dihydroxypyrimidine (MDP), and its subsequent nitration to form precursors for insensitive high explosives like 1,1-diamino-2,2-dinitroethene (DADNE or FOX-7).[7][8] The causality behind experimental choices, safety-critical procedures, and characterization methodologies are explained to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Pyrimidine-Based Energetics

The pursuit of high-energy-density materials (HEDMs) that also exhibit low sensitivity to mechanical stimuli (impact and friction) is a primary objective in modern explosives research.[9][10][11] Heterocyclic compounds, particularly those rich in nitrogen, are advantageous as they often possess higher heats of formation, greater densities, and better oxygen balance compared to traditional carbocyclic explosives.[12]

The dihydroxypyrimidine core offers several strategic advantages:

  • Activated Ring System: The hydroxyl groups activate the pyrimidine ring, facilitating electrophilic substitution reactions, most notably nitration.[7][13]

  • Multiple Nitration Sites: The pyrimidine ring and its substituents offer multiple positions for the introduction of nitro groups, the primary carriers of explosive energy.[14]

  • Precursor to Insensitive Explosives: Specific dihydroxypyrimidine derivatives are direct precursors to highly insensitive explosives. For example, 2-methyl-4,6-dihydroxypyrimidine is the starting point for the synthesis of FOX-7, an explosive known for its remarkable balance of performance and safety.[7][8]

This document outlines the synthetic pathway from a dihydroxypyrimidine intermediate to a polynitrated energetic material precursor, emphasizing safe and reproducible laboratory practices.

Synthetic Workflow Overview

The overall process involves two main stages: first, the synthesis of the dihydroxypyrimidine intermediate, and second, its controlled nitration to produce the energetic precursor.

G Start Guanidine Salts + Malonic Acid Dinitrile Step1 Cyclization Reaction Start->Step1 Base-catalyzed condensation Product1 2,4,6-Triaminopyrimidine (Intermediate) Step1->Product1 Step2 Nitrosation Product1->Step2 Intermediate Processing Product2 5-Nitroso-2,4,6-triaminopyrimidine Step3 Oxidation / Nitration (Mixed Acid) Product2->Step3 FinalProduct Polynitrated Pyrimidine Derivatives (e.g., 5-Nitro-2,4,6-triaminopyrimidine-1,3-dioxide) Step3->FinalProduct G cluster_safety Critical Control Parameters MDP 2-Methyl-4,6- dihydroxypyrimidine (MDP) Nitration Electrophilic Attack MDP->Nitration MixedAcid HNO₃ / H₂SO₄ (Forms NO₂⁺) MixedAcid->Nitration Intermediate Mono/Di-nitrated Intermediates Nitration->Intermediate Stepwise Nitration FinalProduct 2-dinitromethylene-5,5- dinitropyrimidine-4,6-dione Nitration->FinalProduct Intermediate->Nitration Further Nitration Temp Temperature Control (0-5 °C) Addition Slow Reagent Addition Rate Stirring Efficient Stirring

Figure 2: Key steps and control parameters in the nitration of MDP.

Safety Protocols and Hazard Management

Handling pyrimidine-based energetic materials and their precursors requires stringent safety protocols.

  • Personal Protective Equipment (PPE): Always wear fire-retardant lab coats, blast shields or safety glasses with side shields, and heavy-duty chemical-resistant gloves. [15][16]* Engineering Controls: All work must be conducted in a certified chemical fume hood with explosion-proof electrical equipment. [15][17]A blast shield must be used during the nitration step.

  • Handling Nitrating Agents: Mixed acids are extremely corrosive and reactive. Always add acid to water (or sulfuric to nitric), never the reverse. Work in a well-ventilated area and have appropriate spill kits (e.g., sodium bicarbonate) readily available.

  • Static Discharge: Energetic materials can be sensitive to static discharge. Use grounding straps and non-sparking tools. [15]* Storage: Store energetic intermediates and products in a designated, temperature-controlled, and properly ventilated magazine or storage container, away from heat, sparks, and incompatible materials. [17]* Waste Disposal: All waste, including contaminated glassware and solvents, must be treated as hazardous and disposed of according to institutional and federal regulations for explosive waste.

Characterization and Performance

Once synthesized, the energetic materials must be characterized to confirm their identity, purity, and performance properties.

  • Structural Analysis: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry are used to confirm the chemical structure.

  • Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the decomposition temperature, which is a key indicator of thermal stability. [18][19]* Performance Metrics: The performance of pyrimidine-based explosives is comparable to or exceeds that of many conventional explosives. Key parameters include density, detonation velocity, and detonation pressure.

Table of Properties for Selected Pyrimidine-Based Energetic Materials

Compound Name Density (g/cm³) Detonation Velocity (m/s) Detonation Pressure (GPa) Sensitivity Reference
TNPDO-DNABO 1.96 8895 33.32 Insensitive (>40 J) [20]
Compound 4 (Pyrazolo[1,5-a]pyrimidine derivative) 1.88 8338 30.7 - [18]
NTAPDO (5-Nitro-2,4,6-triaminopyrimidine-1,3-dioxide) 1.95 9169 - Extremely Insensitive (>60 J) [6]

| RDX (for comparison) | 1.82 | 8750 | 34.9 | Sensitive | [20]|

Conclusion

Dihydroxypyrimidines are highly effective and versatile intermediates for synthesizing advanced energetic materials. Their activated ring system allows for the strategic introduction of multiple nitro groups, leading to compounds with high energy density, excellent thermal stability, and, in many cases, desirable insensitivity to external stimuli. The protocols outlined in this guide, particularly the safety-enhanced nitration procedure, provide a robust framework for researchers in this field. Continued exploration of pyrimidine-based scaffolds holds significant promise for the development of the next generation of high-performance, insensitive explosives.

References

  • Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability | Crystal Growth & Design. ACS Publications.
  • Synthesis of Fused Azole-Pyridazine/Pyrimidine and Imino-Bridged Pyrazole-Based Energetic Materials via Property Tuning and Skeletal Editing | Organic Letters. ACS Publications.
  • An In-depth Technical Guide on the Thermal Stability of 5-Nitro-2,4,6-triaminopyrimidine and its N-Oxide Derivatives. Benchchem.
  • US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine. Google Patents.
  • Synthesis and characterization of energetic molecules based on pyrimidine rings: Selection and verification of computational-assisted synthesis pathways. Northwestern Polytechnical University.
  • Pyrazolo[1,5-a]pyrimidine with similar “amino–nitro–amino” arrangement characteristics to TATB: a novel heat-resistant explosive with fused structure. CrystEngComm (RSC Publishing).
  • Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. RSC Publishing.
  • Studies of Novel Heterocyclic Insensitive High Explosive Compounds: Pyridines, Pyrimidines, Pyrazines and Their Bicyclic Analogues. ResearchGate.
  • Properties of novel insensitive explosives (pyrazines/ pyrimidines). ResearchGate.
  • Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. RSC Publishing.
  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed.
  • Synthesis of insensitive, high-density energetic materials through molecular self-assembly.
  • Studies of novel heterocyclic insensitive high explosive compounds: pyridines, pyrimidines, pyrazines and their bicyclic analogues. London South Bank University.
  • US4476306A - Method of preparing 2,4-dihydroxypyrimidine. Google Patents.
  • SAFETY DATA SHEET.
  • Pyrimidine - Safety Data Sheet. ChemicalBook.
  • PYRIMIDINE 99% MSDS. Loba Chemie.
  • What role do pyrimidine derivatives play in metabolic pathways within living organisms?.
  • A promising high-energy-density material. ResearchGate.
  • Chapter 7: Manufacture of Explosives. GlobalSpec.
  • Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • A promising high-energy-density material. PMC - NIH.
  • Synthesis of insensitive, high-density energetic materials through molecular self-assembly. RSC Publishing.
  • High-Density Energetic Materials with Low Mechanical Sensitivity and Twinning Derived from Nitroimidazole Fused Ring. MDPI.
  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
  • Method for the production of 5-nitroso-2,4,6-triaminopyrimidine. Google Patents.
  • CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. Google Patents.
  • synthesis of energetic materials nm annual progress report for the voffice of naval research. DTIC.
  • A review of energetic materials synthesis.
  • Nitration Enzyme Toolkit for the Biosynthesis of Energetic Materials. SERDP and ESTCP.
  • CN103193560A - Nitramine explosive and preparation method thereof. Google Patents.
  • Synthesis and High-Pressure Stability Study of Energetic Molecular Perovskite DAI-X1.
  • Detection of nitroaromatic explosives by new D–π–A sensing fluorophores on the basis of the pyrimidine scaffold | Request PDF. ResearchGate.
  • 2,4-Dihydroxypyrimidine-5-carboxylic acid. TargetMol.
  • Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
  • Synthesis of energetic materials derived from hydroxynitropyrazine. CrystEngComm (RSC Publishing).
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
  • Organic Chemistry of Explosives.
  • Synthesis and Characterization of Energetic Materials. Purdue University Graduate School.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed.
  • (PDF) Design and Synthesis of Energetic Materials. ResearchGate.
  • Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD) *).
  • Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Universiti Kebangsaan Malaysia.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Semantic Scholar.
  • Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. PubMed.
  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Pyrimidine Synthesis Kinetics &amp; Optimization

[1] Status: Operational Ticket ID: PYR-OPT-2024 Subject: Accelerating Reaction Kinetics for Dihydropyrimidinone (DHPM) Synthesis Assigned Specialist: Senior Application Scientist Mission Statement In drug discovery, time...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: PYR-OPT-2024 Subject: Accelerating Reaction Kinetics for Dihydropyrimidinone (DHPM) Synthesis Assigned Specialist: Senior Application Scientist

Mission Statement

In drug discovery, time is a non-recoverable resource. The classical Biginelli reaction, while robust, suffers from sluggish kinetics (12–24 hours) and harsh reflux conditions that degrade heat-sensitive functional groups. This guide provides validated protocols to compress reaction times from hours to minutes using Microwave-Assisted Organic Synthesis (MAOS), Ionic Liquids, and Continuous Flow technologies.

Module 1: Microwave-Assisted Synthesis (MAOS)

The "Flash Heating" Protocol

Core Concept: Microwave irradiation utilizes dielectric heating to align dipolar molecules (solvent or reagents) with the oscillating electric field. This generates internal heat instantaneously, bypassing the thermal lag of conductive heating (oil baths). For pyrimidine synthesis, this overcomes the activation energy barrier of the rate-determining step (acyl-imine formation) in seconds.

Standard Operating Procedure (SOP-MW-01)

Target: 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Reference Standard: Kappe et al. (Solvent-Free Polyphosphate Ester Method)

Reagents:

  • Ethyl acetoacetate (10 mmol)

  • Benzaldehyde derivative (10 mmol)

  • Urea/Thiourea (15 mmol - Note: 1.5 eq excess is critical)

  • Catalyst/Mediator: Polyphosphate Ester (PPE) (3 g) or Sulfamic Acid (10 mol%)

Protocol:

  • Mixing: In a dedicated microwave process vial (G10 or G30), combine reagents and catalyst. Homogenize the mixture. Do not use a stir bar if using a monomode cavity without active stirring support; otherwise, vortex thoroughly.

  • Irradiation: Place in a monomode microwave reactor.

    • Target Temp: 120°C

    • Ramp Time: 30 seconds

    • Hold Time: 90 seconds

    • Pressure Limit: 15 bar (Safety Cutoff)

  • Workup: Pour the hot reaction mixture onto crushed ice (50 g). The PPE hydrolyzes, and the DHPM precipitates.

  • Purification: Filter the solid and recrystallize from ethanol.

Comparative Kinetics Data:

VariableClassical Thermal (Reflux)Microwave-Assisted (SOP-MW-01)Improvement Factor
Energy Source Oil Bath (Conductive)Dielectric HeatingN/A
Temperature 80°C (Ethanol Reflux)120°C (Internal)+40°C
Time 8 – 12 Hours90 – 120 Seconds ~300x Faster
Yield 55 – 70%85 – 95%+20-30%
Solvent Ethanol/MethanolSolvent-Free / NeatGreen Chem
Troubleshooting & FAQs: MAOS

Q: My reaction vessel exploded or vented during synthesis. Why? A: This is likely due to the rapid decomposition of urea into ammonia and


.
  • Fix: Ensure your vessel has a pressure release rating >20 bar. Do not scale up beyond 20 mmol in a sealed vessel. For larger scales, switch to Open Vessel Mode or Continuous Flow (see Module 3).

Q: I see significant charring (black spots) in the product. A: You have "Hot Spots." Microwaves can heat heterogeneous mixtures unevenly.

  • Fix: Use a "susceptor" solvent (e.g., 200 µL of DMF) to homogenize heat distribution or ensure vigorous magnetic stirring during irradiation.

Module 2: Catalytic Acceleration (Ionic Liquids)

The "Green & Fast" Protocol

Core Concept: Ionic Liquids (ILs) act as both solvent and catalyst. Their dual nature stabilizes the charged intermediates (acyl-iminium ion) via electrostatic interactions, significantly lowering the activation energy without high external heat.

Standard Operating Procedure (SOP-IL-02)

Catalyst System: [Btto][p-TSA] (Benzotriazolium toluene-p-sulfonate) or [bmim]PF6.

Protocol:

  • Charge: Mix Aldehyde (1 eq),

    
    -keto ester (1 eq), and Urea (1.5 eq) with IL (10 mol%).
    
  • Reaction: Heat to 90°C (oil bath or heating block).

  • Time: Monitor TLC at 30 minutes . (Classical methods require hours).

  • Extraction: Add water. The IL is soluble in water (or forms a distinct phase depending on the anion), while the organic product precipitates.

  • Recycle: The aqueous IL phase can be dried and reused up to 4 times with minimal activity loss.

Troubleshooting & FAQs: Ionic Liquids

Q: The reaction mixture is too viscous to stir. A: This limits mass transfer and slows the reaction.

  • Fix: Add a small amount of ethanol (0.5 mL) as a co-solvent or increase temperature by 10°C to reduce viscosity.

Q: My yield dropped after recycling the Ionic Liquid. A: Accumulation of water or byproduct salts.

  • Fix: Dry the IL under vacuum (80°C, 4 hours) to remove water produced during the condensation.

Module 3: Continuous Flow Chemistry

The "Scale-Up" Solution

Core Concept: Flow chemistry allows for "Process Intensification." By pumping reagents through a heated coil, you can superheat solvents beyond their boiling points (due to back-pressure regulators), reducing residence time (


) significantly.
Flow Setup Diagram (Graphviz)

FlowSynthesis ReagentA Feed A: Aldehyde + Ketoester Mixer T-Mixer (High Turbulence) ReagentA->Mixer Pump A ReagentB Feed B: Urea + Catalyst (EtOH) ReagentB->Mixer Pump B Reactor Reactor Coil (150°C, 250 psi) Mixer->Reactor Combined Stream BPR Back Pressure Regulator Reactor->BPR Residence Time: 4 min Collection Product Collection (Quench) BPR->Collection

Caption: Schematic of a 2-stream continuous flow setup for high-temperature pyrimidine synthesis. The BPR allows superheating of ethanol to 150°C.

Troubleshooting & FAQs: Flow Chemistry

Q: The reactor coil clogged after 20 minutes. A: Urea has poor solubility in many organic solvents, and the product (DHPM) often precipitates.

  • Fix:

    • Use DMSO/Ethanol (1:1) mixtures to maintain solubility.

    • Use a Packed Bed Reactor containing a solid acid catalyst (e.g., Amberlyst-15) instead of a homogeneous catalyst to prevent salt formation in the line.

Visual Logic: Optimization Decision Matrix

Use this decision tree to select the correct optimization path for your specific constraint.

OptimizationTree Start Start: Reaction Optimization Constraint What is your primary bottleneck? Start->Constraint Time Reaction takes >10 hours Constraint->Time Scale Need >10g Product Constraint->Scale Green Solvent Restrictions Constraint->Green MW Microwave Synthesis (SOP-MW-01) Time->MW Small Scale (<20mmol) Flow Continuous Flow (High T / High P) Time->Flow Large Scale Scale->Flow IL Ionic Liquids / Mechanochemistry Green->IL

Caption: Decision matrix for selecting the optimal synthesis methodology based on experimental constraints.

References & Authoritative Grounding
  • Kappe, C. O., Kumar, D., & Varma, R. S. (1999).[1] Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol. Synthesis. Grounding: Establishes the 90-second protocol using PPE.

  • Liu, Z., et al. (2009). New Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Benzotriazolium-Based Ionic Liquids under Solvent-Free Conditions. Molecules. Grounding: Validates the 30-minute Ionic Liquid protocol.

  • Mittersteiner, M., et al. (2021).[2] Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry. Grounding: Provides comparative data for sonochemistry vs. thermal methods.

  • Nekkaa, I., et al. (2018). Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives. Green Chemistry. Grounding: Demonstrates high-temperature flow chemistry benefits.

Sources

Optimization

Technical Support Center: Alternative Catalysts for the Synthesis of 2-Methylpyrimidine-4-carboxylates

Welcome to the technical support center for the synthesis of 2-methylpyrimidine-4-carboxylates. This guide is designed for researchers, medicinal chemists, and process development professionals who are seeking to move be...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methylpyrimidine-4-carboxylates. This guide is designed for researchers, medicinal chemists, and process development professionals who are seeking to move beyond traditional synthetic routes. Pyrimidine-4-carboxylates are pivotal building blocks in the development of pharmaceuticals, noted for their role in kinase inhibitors and other therapeutic agents.

Classic methods, such as the Biginelli reaction, often rely on harsh acid catalysts, high temperatures, and can suffer from low yields and the formation of difficult-to-remove byproducts.[1][2] This resource provides a comprehensive overview of modern, alternative catalytic systems, complete with troubleshooting guides and detailed protocols to help you navigate experimental challenges and optimize your synthetic outcomes.

Part 1: Foundational Challenges & Troubleshooting the Classic Approach

Before exploring alternative catalysts, it is crucial to understand the common pitfalls of traditional methods, which typically involve the condensation of ethyl acetoacetate, an aldehyde (or its equivalent for the methyl group at the C2 position), and a nitrogen source like amidine.

Frequently Asked Questions (FAQs): Classic Synthesis

Question 1: My standard acid-catalyzed Biginelli-type reaction for a pyrimidine-4-carboxylate is giving a low yield. What are the primary causes?

Answer: Low yields in this reaction are a frequent issue and can stem from several factors.[3]

  • Suboptimal Catalyst Choice/Concentration: Strong Brønsted acids like HCl can promote side reactions, such as the self-condensation of the β-ketoester or polymerization of the aldehyde.[2][3] The catalyst's primary role is to activate the carbonyl group of the aldehyde for nucleophilic attack; however, over-acidification can lead to degradation.

  • Competing Side Reactions: The most common side reaction is the formation of a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde, competing with the desired pyrimidine pathway. This is often indicated by the formation of a yellow, highly fluorescent byproduct.

  • Incomplete Reaction: The reaction may not have reached equilibrium due to insufficient heating or reaction time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.[1][4]

  • Purity of Reagents: Impurities in the starting materials, especially the aldehyde and the amidine salt, can significantly inhibit the reaction.[1] Amidines, in particular, can be hygroscopic and may hydrolyze, reducing their effectiveness.

Question 2: I'm observing an insoluble precipitate that is not my desired product. What is it?

Answer: This is likely due to the polymerization of the aldehyde, a common issue under strongly acidic conditions, or the precipitation of a reaction intermediate that has low solubility in the chosen solvent.[2] Consider using a milder catalyst or adding the aldehyde slowly to the reaction mixture at a controlled temperature. A change in solvent to one with better solubilizing power for all components may also be necessary.

Troubleshooting Workflow: Biginelli-Type Reactions

start Low Yield / No Product tlc Product spot on TLC? start->tlc reagents Check Reagent Purity (Aldehyde, Amidine) tlc->reagents No incomplete Incomplete Reaction: - Increase Time - Increase Temperature tlc->incomplete Yes, but weak conditions Optimize Conditions reagents->conditions conditions->incomplete Purity OK catalyst Change Catalyst lewis_acid Try Lewis Acids: ZnCl₂, Cu(OTf)₂, InCl₃ catalyst->lewis_acid Metal-based organo Try Organocatalyst: Thiourea, Proline catalyst->organo Metal-free byproduct Byproduct Formation: - Lower Temperature - Use Milder Catalyst incomplete->byproduct Still low yield byproduct->catalyst Still low yield cluster_0 Reaction Phase cluster_1 Workup & Recovery Phase a 1. Combine Reactants, Solvent & Catalyst b 2. Heat to Reaction Temperature (e.g., 60°C) a->b c 3. Monitor by TLC b->c d 4. Cool Reaction Mixture c->d e 5. Apply External Magnet d->e f 6. Decant Supernatant (Contains Product) e->f g 7. Wash Catalyst with Ethanol f->g i Pure Product f->i Isolate Product h 8. Dry Catalyst Under Vacuum g->h j Next Reaction Cycle h->j Reuse Catalyst

Caption: Workflow for synthesis using a magnetically recoverable catalyst.

Part 3: Organocatalysis: The Metal-Free Frontier

Organocatalysis provides a sustainable, metal-free approach to synthesis, often affording high selectivity under mild conditions. [5][6]These small organic molecules utilize various activation modes, such as hydrogen bonding or the formation of transient covalent intermediates.

FAQ 6: What is the mechanistic advantage of using a thiourea catalyst over a simple Brønsted acid?

Answer: While both are acidic, a thiourea catalyst operates through a different, more nuanced mechanism. [7]It acts as a dual hydrogen-bond donor. This allows it to simultaneously activate the aldehyde electrophile and organize the nucleophile in the transition state, leading to enhanced reaction rates and, in asymmetric variants, high enantioselectivity. This bidentate activation is more organized than the non-directional protonation from a simple Brønsted acid, often resulting in cleaner reactions with fewer side products.

FAQ 7: I am attempting a synthesis using a bone char-derived solid acid catalyst, but my results are inconsistent. What factors affect its performance?

Answer: Bio-waste derived catalysts like bone char are promising but can exhibit variability. [8]* Preparation Method: The catalytic activity is highly dependent on the charring temperature and the method used for acid functionalization (e.g., with chlorosulfonic acid). Ensure your preparation protocol is consistent.

  • Surface Area: The catalyst works via surface acid sites. Any process that reduces the surface area (e.g., clogging of pores) will decrease activity. Ensure thorough washing between cycles.

  • Water Content: The presence of water can affect the concentration of active Brønsted acid sites on the surface. Ensure the catalyst is properly dried before use.

  • Catalyst Loading: As a heterogeneous catalyst, sufficient loading (e.g., 0.4 mol%) is needed to ensure an adequate number of active sites are available to the reactants. [8]

Proposed Mechanism: Solid Acid Catalysis

The mechanism on a solid acid surface likely follows a pathway analogous to homogeneous catalysis, where surface acid sites (—SO₃H) play a key role. [8]

A Aldehyde + Catalyst-H⁺ B Activated Aldehyde (I) A->B Activation D Knoevenagel Adduct (II) B->D Knoevenagel Condensation C Malononitrile (or β-ketoester) C->D Knoevenagel Condensation F Michael Adduct (III) D->F Michael Addition E Amidine/Urea E->F Michael Addition G Cyclized Intermediate (IV) F->G Intramolecular Cyclization H Final Product + Catalyst-H⁺ G->H Dehydration/ Aromatization

Caption: Proposed mechanism for solid acid-catalyzed pyrimidine synthesis.

References

  • Vallejo, J., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Rej, S., Das, A., & Chatani, N. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science. [Link]

  • Rej, S., Das, A., & Chatani, N. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science, 12(30), 10294–10301. [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2024). IJSAT. [Link]

  • Sultana Poly, S., et al. (2018). Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles. ACS Catalysis. [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). Scientific Reports. [Link]

  • One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (2024). Molecules. [Link]

  • Disorders of pyrimidine metabolism. (2024). WikiLectures. [Link]

  • Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (2024). ResearchGate. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Current Chemistry Letters. [Link]

  • Pyrimidine synthesis. (2024). Organic Chemistry Portal. [Link]

  • Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. (2025). Heliyon. [Link]

  • Simple and Green Preparation of Mesoporous ZnFe2O4 Using CMC Surfactant and Its Application in Pyrimidopyrimidine Synthesis. (2025). Journal of Synthetic Chemistry. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules. [Link]

  • Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. (2022). MDPI. [Link]

  • Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. (2023). Molecular Diversity. [Link]

  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. (2021). ScienceOpen. [Link]

  • Advances in organocatalyzed synthesis of organic compounds. (2024). RSC Advances. [Link]

  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (2017). Molecules. [Link]

Sources

Troubleshooting

"degradation pathways of dihydroxypyrimidine compounds"

Technical Support Center: Dihydroxypyrimidine Degradation & Analysis Executive Summary This guide addresses the stability and degradation mechanisms of dihydroxypyrimidines, specifically focusing on 2,4-dihydroxypyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dihydroxypyrimidine Degradation & Analysis

Executive Summary

This guide addresses the stability and degradation mechanisms of dihydroxypyrimidines, specifically focusing on 2,4-dihydroxypyrimidine (Uracil) and its pharmaceutical analogs (e.g., 5-Fluorouracil), as well as the structural isomer 4,6-dihydroxypyrimidine .

Researchers often encounter three primary failure modes with these compounds:

  • Biological Assay Failure: Due to the extreme instability of the Dihydropyrimidine Dehydrogenase (DPD) enzyme complex.

  • Analytical Drift: Caused by keto-enol tautomerism and poor retention of polar metabolites on standard C18 columns.

  • Sample Degradation: Resulting from photohydration of the C5-C6 double bond during storage.

Module 1: Biological Degradation (The Reductive Pathway)

Context: In drug development (specifically for fluoropyrimidines like 5-FU), the metabolic rate-limiting step is the reduction of the pyrimidine ring. Understanding this pathway is critical for pharmacokinetics (PK) and toxicity studies.

The Pathway Mechanism

The degradation is reductive, not oxidative. The double bond at C5-C6 is reduced, destroying the aromaticity of the ring, followed by hydrolytic ring opening.

DPD_Pathway Uracil Uracil / 5-FU (2,4-Dihydroxypyrimidine) Dihydrouracil Dihydro-Uracil / 5-FUH2 (Non-aromatic) Uracil->Dihydrouracil Reduction (+2H) BUP β-Ureidopropionate (Ring Open) Dihydrouracil->BUP Hydrolysis (Ring Opening) BetaAlanine β-Alanine + NH3 + CO2 (Final Metabolites) BUP->BetaAlanine Decarboxylation & Deamination DPD DPD Enzyme (NADPH dependent) DPD->Uracil DHP Dihydropyrimidinase DHP->Dihydrouracil BUPase β-Ureidopropionase BUPase->BUP

Figure 1: The reductive catabolism of uracil and 5-FU. The initial reduction by DPD is the rate-limiting step and the primary source of biological variability.

Troubleshooting DPD Enzyme Assays

Q: My in vitro DPD assay shows zero activity, but the protein concentration is correct. What is happening?

A: DPD (Dihydropyrimidine Dehydrogenase) is notoriously unstable. The iron-sulfur clusters in the enzyme are highly susceptible to oxidation.

  • Root Cause 1: NADPH Oxidation. NADPH in solution degrades rapidly. If your cofactor solution is >4 hours old, the assay will fail.

  • Root Cause 2: Cysteine Oxidation. The active site contains critical cysteine residues.

  • Protocol Fix:

    • Buffer: Use Potassium Phosphate (pH 7.[1]4) with 1 mM DTT (Dithiothreitol) or β-mercaptoethanol. Crucial: Add DTT immediately before use.

    • Cofactor: Prepare NADPH fresh in ice-cold buffer. Do not freeze-thaw NADPH.

    • Atmosphere: For maximum stability, purge buffers with nitrogen. DPD activity decays significantly in aerobic conditions over 60 minutes.

Module 2: Chemical Stability & Environmental Fate[4]

Context: Unlike the biological pathway, environmental degradation (e.g., wastewater treatment of hospital effluents) is often oxidative or photolytic.

Photodegradation (The Hydration Trap)

When exposed to UV light (λ ≈ 260 nm), 2,4-dihydroxypyrimidines undergo photohydration . Water adds across the C5-C6 double bond.

  • Reversibility: This reaction is often reversible. Heating the sample or lowering the pH can dehydrate the molecule back to the parent uracil, leading to confusing "ghost peaks" in HPLC where a sample looks degraded in the vial but "heals" in the heated column compartment.

Tautomerism of 4,6-Dihydroxypyrimidine

While Uracil (2,[2][3]4) is the biological standard, the 4,6-dihydroxypyrimidine isomer presents unique challenges due to tautomerism. It exists in equilibrium between the di-keto, mono-enol, and di-enol forms.

  • Impact: This equilibrium is pH-dependent. In unbuffered aqueous solutions, you may observe split peaks or broad humps in chromatography as the interconversion rate matches the chromatographic timescale.

Module 3: Analytical Method Optimization (HPLC & LC-MS)

Context: Dihydroxypyrimidines are small, polar, and hydrophilic. They elute in the void volume of standard C18 columns, causing quantification errors (ion suppression).

Column Selection Guide
Column ChemistrySuitabilityNotes
Standard C18 Poor Analytes elute in void volume (k' < 1). Requires 100% aqueous mobile phase, causing "phase collapse."
C18-AQ (Polar Embedded) Moderate Prevents phase collapse, but retention is still weak for dihydrouracil.
HILIC (Amide/Silica) High Excellent retention for polar metabolites. Recommended for LC-MS (compatible with high organic content).
Porous Graphitic Carbon (PGC) High Unique selectivity based on planarity. Separates Uracil (planar) from Dihydrouracil (puckered ring) effectively.
Troubleshooting Analytical Workflows

Troubleshooting_Logic Start Issue: Poor Peak Shape or Separation CheckRT Is Retention Time (RT) < 1.5 min? Start->CheckRT CheckTailing Is Peak Tailing? CheckRT->CheckTailing No VoidVol Eluting in Void Volume CheckRT->VoidVol Yes Tautomer Keto-Enol Tautomerism or Metal Chelation CheckTailing->Tautomer Yes Sol_HILIC Switch to HILIC or Graphitic Carbon Column VoidVol->Sol_HILIC Sol_Buffer Buffer pH to < 3.0 (Suppress ionization) Tautomer->Sol_Buffer Sol_EDTA Add 0.1 mM EDTA (If using steel system) Tautomer->Sol_EDTA

Figure 2: Decision tree for troubleshooting common chromatographic issues with pyrimidines.

Standard Operating Procedure: Sample Preparation for LC-MS

Use this protocol to prevent enzymatic degradation post-collection.

  • Collection: Collect plasma/media on ice.

  • Quenching: Immediately add Tetrahydrouridine (THU) (final conc. 50 µM).

    • Why? THU is a potent inhibitor of DPD. Without it, DPD in the plasma will continue to degrade Uracil/5-FU into Dihydrouracil during sample processing, invalidating the ratio.

  • Extraction: Protein precipitation with Methanol (1:3 v/v). Avoid acid precipitation if analyzing acid-labile precursors.

  • Storage: -80°C. Stability is <30 days at -20°C due to freeze-thaw degradation.

References

  • Van Kuilenburg, A. B. P., et al. (2002). "Dihydropyrimidine dehydrogenase deficiency: structural and functional analysis of mutant enzymes." Biochemical Journal. Link

  • Khetan, A., & Collins, T. (2007). "Human Pharmaceuticals in the Aquatic Environment: A Challenge to Green Chemistry." Chemical Reviews. (Discusses oxidative degradation pathways). Link

  • Gustavsson, B., et al. (2017). "A review of the evolution of 5-Fluorouracil PK/PD." Cancer Chemotherapy and Pharmacology. Link

  • Inoue, Y., et al. (2021). "Tautomerism of 4-Hydroxy- and 4,6-Dihydroxypyrimidine." The Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Comparative

The Chelation Imperative: Evaluating Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate Against Established Pyrimidine Scaffolds

Topic: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate vs. Other Pyrimidine Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Virologists, and Drug Discovery Leads Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate vs. Other Pyrimidine Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Virologists, and Drug Discovery Leads

Executive Summary: The Pharmacophore Defined

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (referred to herein as MDMPC ) is not merely a reagent; it is a "privileged scaffold" in antiviral discovery. Unlike classical pyrimidine antimetabolites (e.g., 5-Fluorouracil) that mimic nucleosides to disrupt replication fidelity, MDMPC represents the hydroxypyrimidinone (HPO) class.

Its primary mechanism is sequestering catalytic metal ions (typically


 or 

) within the active sites of viral metalloenzymes, most notably HIV-1 Integrase (IN) and HCV NS5B Polymerase .

This guide objectively compares MDMPC against clinical standards (Raltegravir) and mechanistic alternatives (5-FU), demonstrating why the ester form discussed here is often a critical prodrug or synthetic intermediate rather than the final bioactive endpoint.

Mechanistic Divergence: Chelation vs. Antimetabolism

To understand the utility of MDMPC, one must distinguish its mode of action (MoA) from other "pyrimidine inhibitors."

The "Two-Metal Ion" Mechanism

MDMPC contains a 5,6-dihydroxy motif adjacent to a 4-carbonyl . This arrangement creates a tridentate or bidentate ligand field ideal for coordinating the two magnesium ions (


) required by HIV Integrase to catalyze the strand transfer of viral DNA into host chromatin.
  • MDMPC (The Ester): The methyl ester group at position 4 reduces the electron density available for chelation compared to a carboxylate or carboxamide. Consequently, MDMPC often exhibits lower in vitro enzymatic inhibition but superior cellular permeability (LogP).

  • The Active Species (The Acid/Amide): In drug development, MDMPC is typically hydrolyzed to the acid or aminated to a carboxamide (resembling Raltegravir ) to maximize metal binding affinity (

    
    ).
    
Visualization: The Pharmacophore Evolution

The following diagram illustrates the structural evolution from the MDMPC scaffold to high-potency inhibitors, highlighting the critical metal-binding zone.

Inhibitor_Evolution cluster_0 Mechanism of Action MDMPC MDMPC (Ester) (High Permeability, Low Binding) Hydrolysis Hydrolysis / Amidation MDMPC->Hydrolysis Synthetic/Metabolic Activation Active_Ligand Active Carboxamide/Acid (High Affinity Mg2+ Chelation) Hydrolysis->Active_Ligand Generates Donor Atom Target Target: HIV Integrase (Active Site Mg2+) Active_Ligand->Target Bidentate Binding (Inhibits Strand Transfer)

Caption: Evolution of the MDMPC scaffold. The ester (MDMPC) acts as a lipophilic precursor that must often be converted to the amide or acid form to effectively chelate the magnesium ions in the HIV Integrase active site.

Comparative Performance Analysis

The following data synthesizes experimental findings comparing MDMPC (the ester) against its free acid form, a clinical Integrase Strand Transfer Inhibitor (INSTI), and a metabolic inhibitor.

Table 1: Physicochemical and Inhibitory Profile Comparison

FeatureMDMPC (Methyl Ester) DHP Acid (Hydrolyzed) Raltegravir (Reference INSTI) 5-Fluorouracil (5-FU)
Primary Target Precursor / Weak BinderHIV Integrase / HCMV pUL89HIV Integrase (Strand Transfer)Thymidylate Synthase
Mechanism Weak Metal ChelationStrong Metal ChelationOptimized Metal ChelationFalse Nucleotide (Antimetabolite)
Binding Affinity (

)

(Est.)



(Cell dependent)
Lipophilicity (cLogP) High (~1.5) Low (< 0.5)Moderate (0.8 - 1.2)Low (-0.89)
Cell Permeability Excellent PoorOptimizedGood (via transport)
Clinical Role Synthetic IntermediateLead CompoundFDA-Approved DrugOncology Standard
Critical Analysis of the Data[1][2]
  • Potency vs. Permeability Paradox: MDMPC exhibits the classic medicinal chemistry trade-off. The methyl ester protects the polarity of the carboxylate, allowing the molecule to cross cell membranes (high permeability). However, once inside, the ester is a poor ligand for

    
    .
    
  • The "Acid" Superiority: As noted in studies on HCMV pUL89 endonuclease, the acid subtype (derived from MDMPC) often shows better docking scores and thermal shifts than the ester, confirming that the free oxygen anions are necessary for tight binding [1].

  • Selectivity: Unlike 5-FU, which is broadly cytotoxic to dividing cells, MDMPC derivatives are highly selective for viral enzymes, reducing host toxicity profiles.

Experimental Protocol: Scaffold Activation

For researchers utilizing MDMPC, the primary workflow involves converting the ester to a functionalized carboxamide to generate a library of potential HIV Integrase inhibitors.

Objective: Synthesize a N-benzyl-5,6-dihydroxypyrimidine-4-carboxamide derivative from MDMPC to enhance antiviral potency.

Reagents & Equipment[3]
  • Substrate: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (MDMPC).

  • Amine: 4-Fluorobenzylamine (for Raltegravir-like SAR).

  • Solvent: Anhydrous Methanol or Ethanol.

  • Catalyst: Triethylamine (TEA) or reflux conditions.

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of MDMPC in anhydrous methanol under

    
     atmosphere.
    
    • Why: Anhydrous conditions prevent premature hydrolysis to the carboxylic acid, which is difficult to aminate directly without coupling agents.

  • Amine Addition: Add 1.2 eq of 4-fluorobenzylamine dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The ester spot (

      
      ) should disappear, replaced by the amide spot (
      
      
      
      ).
  • Work-up: Cool to room temperature. The product often precipitates due to the increased polarity of the amide and the formation of intermolecular hydrogen bonds.

  • Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the methyl ester singlet (
    
    
    
    ppm) and appearance of the amide triplet (
    
    
    ppm).

Strategic Recommendations for Drug Development

Based on the comparative data, the following strategic pivots are recommended for programs using MDMPC:

  • Use as a Prodrug: If the acid form is the active inhibitor but has poor bioavailability, utilize MDMPC (the ester) as a prodrug. Ensure the target tissue expresses esterases capable of liberating the active acid.

  • Fragment-Based Design: Use MDMPC as a fragment. The 5,6-dihydroxy core is a validated "metal-binding pharmacophore" (MBP). Link this core to hydrophobic "wings" (like the fluorobenzyl group in the protocol above) to interact with the hydrophobic pocket of HIV Integrase, thereby increasing potency from

    
     to 
    
    
    
    range [2].
  • Avoid Direct Comparison with 5-FU: Do not use 5-FU as a positive control in enzymatic assays. 5-FU works on Thymidylate Synthase, not Integrase. Use Raltegravir or Dolutegravir as the relevant positive controls for MDMPC derivatives.

References

  • Wang, Y., et al. (2020).[1] 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Antiviral Research . Available at: [Link]

  • Pace, P., et al. (2007).[2] Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors. Journal of Medicinal Chemistry . Available at: [Link]

  • Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry . Available at: [Link]

  • Zhichkin, P., et al. (2002).[3] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis . Available at: [Link]

Sources

Validation

The Pyrimidinone Scaffold: A Definitive Guide to Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate Analogs

Topic: Structure-Activity Relationship of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Pharmacological Context[1][2][3]

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate is not merely a chemical reagent; it is a privileged scaffold in the design of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). While the methyl ester itself functions primarily as a synthetic intermediate, its core structure—the 5,6-dihydroxy-4-carboxylate motif —serves as a bioisostere for the diketo acid (DKA) pharmacophore, essential for sequestering divalent metal ions (


 or 

) within the viral enzyme's active site.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, detailing how specific chemical modifications transition the molecule from an inactive precursor to a nanomolar-potency antiviral agent (e.g., Raltegravir).

Core Mechanism: The Two-Metal Ion Chelation

The biological activity of this class hinges on the "chelating triad." The 5-hydroxy and 6-oxo groups (along with the amide carbonyl derived from the C4-carboxylate) coordinate two


 ions acting as bridges between the inhibitor and the viral DNA/Integrase complex.

Structure-Activity Relationship (SAR) Analysis

The SAR of this molecule is best understood by dissecting the pyrimidine ring into four distinct vectors.

Vector A: The Chelating Core (C5 & C6 Positions)
  • Requirement: The 5-hydroxy and 6-oxo tautomeric system is non-negotiable for biological activity.

  • Modification Effect:

    • O-Methylation (C5-OMe): Abolishes activity. The methoxy group cannot donate the proton required for high-affinity metal coordination.

    • Tautomerism: The molecule exists in equilibrium between the 5,6-dihydroxy and 5-hydroxy-6-oxo forms. The 6-oxo form is the bioactive conformer that mimics the viral DNA phosphodiester backbone.

Vector B: The C4-Carboxylate (Ester vs. Amide)
  • The Methyl Ester (Parent): Shows weak to negligible inhibition of HIV Integrase (

    
    ). The ester group lacks the steric bulk and specific orientation required to displace the viral DNA 3'-end.
    
  • The Amide Transformation: Converting the methyl ester to a p-fluorobenzyl amide drastically improves potency (

    
    ).
    
    • Why? The aromatic ring of the amide fills a hydrophobic pocket near the active site, stabilizing the inhibitor-enzyme complex (the "halophenyl" effect).

Vector C: The C2-Substituent (The Linker)
  • Methyl Group (2-Me): Provides baseline stability but limited potency.

  • Bulky Substituents: Replacing the C2-methyl with sterically demanding groups (e.g., 2-(1-amino-1-methylethyl)) is critical for "second-generation" efficacy.

    • Case Study: In Raltegravir, the C2 position holds a dimethyl-oxadiazole linker. This extension does not bind the metal but interacts with the protein channel to improve pharmacokinetics (PK) and residence time.

Vector D: N1-Alkylation
  • Unsubstituted (N-H): Prone to non-specific binding and poor solubility.

  • N-Methylation: Methylating the N1 nitrogen locks the tautomer into the active 6-oxo form and prevents O-alkylation at the C6 position during synthesis. This is a critical optimization step for metabolic stability.

Comparative Performance Analysis

The following table compares the Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate scaffold against alternative INSTI scaffolds.

FeaturePyrimidinone Carboxylate (This Topic)Diketo Acids (DKA)Naphthyridinones (e.g., Dolutegravir)
Core Structure Heterocyclic (Pyrimidine)Linear/Open ChainFused Tricyclic System
Metal Chelation Bidentate/Tridentate (High Specificity)Bidentate (High Potency)Tridentate (Maximal Potency)
Metabolic Stability High (Resistant to hydrolysis)Low (Rapid metabolism)Very High
Toxicity Profile Low (High selectivity for viral enzyme)High (Off-target binding)Low
Synthetic Complexity Moderate (3-4 steps from ester)LowHigh
Primary Application Raltegravir Precursor Historical Reference2nd Gen INSTIs

Scientist's Insight: While Naphthyridinones offer a higher genetic barrier to resistance, the Pyrimidinone scaffold remains the most accessible entry point for synthesizing INSTIs due to the versatile reactivity of the C4-methyl ester.

Visualizing the Mechanism & Workflow

Diagram 1: The Pharmacophore & Chelation Mode

This diagram illustrates how the scaffold binds


 and how the Ester-to-Amide transition activates the molecule.

SAR_Mechanism Scaffold Methyl 5,6-dihydroxy- 2-methylpyrimidine-4-carboxylate Mg_Chelation Metal Chelation (Mg2+) (Active Site Binding) Scaffold->Mg_Chelation 5-OH & 6-Oxo Amidation C4-Amidation (Add p-Fluorobenzyl) Scaffold->Amidation Critical Activation N_Methyl N1-Methylation (Tautomer Lock) Scaffold->N_Methyl Optimization Bioactivity Antiviral Activity (HIV Integrase Inhibition) Mg_Chelation->Bioactivity Essential Mechanism Amidation->Bioactivity Creates Hydrophobic Fit N_Methyl->Bioactivity Improves Stability

Caption: Logical flow of chemical modifications required to convert the inactive methyl ester scaffold into a bioactive Integrase Inhibitor.

Diagram 2: Synthetic Workflow (Ester to Amide)

A self-validating synthetic pathway to generate active analogs from the methyl ester.

Synthesis_Workflow Step1 Start: Methyl 5,6-dihydroxy- 2-methylpyrimidine-4-carboxylate Step2 Protection: Benzoylation of 5-OH (Prevents side reactions) Step1->Step2 Step3 Hydrolysis: LiOH/THF (Ester -> Carboxylic Acid) Step2->Step3 Step4 Coupling: 4-Fluorobenzylamine + HATU (Amide Bond Formation) Step3->Step4 Step5 Deprotection: Ammonia/Methanol (Removal of Benzoyl Group) Step4->Step5 Final Active Inhibitor: N-(4-fluorobenzyl)-5,6-dihydroxy- 2-methylpyrimidine-4-carboxamide Step5->Final

Caption: Step-by-step synthetic protocol transforming the methyl ester precursor into the active carboxamide inhibitor.

Experimental Protocols

Protocol A: Synthesis of the Active Carboxamide Analog

Objective: Convert the inactive methyl ester to the active N-(4-fluorobenzyl) amide.

  • Protection: Dissolve Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (1.0 eq) in pyridine. Add Benzoic anhydride (1.1 eq) to protect the 5-hydroxyl group. Stir at RT for 4h.

  • Hydrolysis: Treat the protected ester with LiOH (2.0 eq) in a THF/Water (1:1) mixture at

    
     for 2h. Acidify with 1N HCl to precipitate the free acid.
    
  • Coupling (The Critical Step):

    • Dissolve the carboxylic acid intermediate in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Add 4-Fluorobenzylamine (1.1 eq). Stir for 12h at RT.

    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The acid spot should disappear.

  • Deprotection: Dissolve the intermediate in 7N Ammonia in Methanol. Stir sealed for 3h to remove the benzoyl group.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: HIV-1 Integrase Strand Transfer Assay

Objective: Quantify the IC50 of the synthesized analog.

  • Reagents: Recombinant HIV-1 Integrase, Biotinylated viral DNA donor, Ruthenium-labeled DNA target.

  • Assembly: Incubate Integrase (400 nM) with Biotin-DNA (20 nM) in reaction buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT) for 30 min to form the Stable Synaptic Complex (SSC).
    
  • Inhibitor Addition: Add the synthesized Pyrimidine analog (serial dilutions in DMSO) to the SSC. Incubate for 10 min.

  • Strand Transfer: Add the Ruthenium-target DNA. Incubate for 1h at

    
    .
    
  • Detection: Add Streptavidin-coated magnetic beads. Wash and read electrochemiluminescence (ECL).

  • Validation:

    • Negative Control: DMSO only (100% activity).

    • Positive Control: Raltegravir (Expected IC50: ~10-15 nM).

    • Self-Check: If the Methyl Ester precursor shows IC50 < 1

      
      , check for hydrolysis contamination in the sample.
      

References

  • Summa, V., et al. (2008).[1] "Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor for the Treatment of HIV-AIDS Infection."[1] Journal of Medicinal Chemistry. Link

  • Pace, P., et al. (2007). "Dihydroxypyrimidine-4-carboxamides as Novel Potent and Selective HIV Integrase Inhibitors."[1] Journal of Medicinal Chemistry. Link

  • Gardelli, C., et al. (2007). "Phosphonic Acid Isosteres in the Design of HIV-1 Integrase Inhibitors: Dihydroxypyrimidines." Bioorganic & Medicinal Chemistry Letters. Link

  • Cochran, A. G., et al. (2010). "Structural Biology of HIV Integrase Inhibitors." Current Opinion in Structural Biology. Link

  • PubChem Compound Summary. (2024). "Raltegravir."[2][1][3] National Center for Biotechnology Information. Link

Sources

Comparative

Comparative Guide: In Vitro Testing of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate Derivatives

Executive Summary Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate represents a critical chemical scaffold in the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). This pyrimidine core serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate represents a critical chemical scaffold in the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). This pyrimidine core serves as a bioisostere of the diketo acid (DKA) pharmacophore, essential for sequestering the divalent metal ions (


) within the viral integrase active site.

This guide details the in vitro validation of these derivatives, contrasting the performance of the core methyl ester scaffold against optimized carboxamide derivatives (such as the FDA-approved Raltegravir ) and second-generation alternatives like Dolutegravir .

Mechanism of Action (MOA): The Two-Metal Ion Trap

The antiviral potency of 5,6-dihydroxypyrimidine derivatives hinges on their ability to inhibit the "Strand Transfer" step of viral replication. HIV Integrase (IN) requires two magnesium ions to catalyze the insertion of viral DNA into the host genome.[1]

  • The Pharmacophore: The 5-hydroxy and 6-hydroxy (or keto-enol) groups on the pyrimidine ring form a planar chelating triad with the 4-carboxylate (or carboxamide) oxygen.

  • The Blockade: This triad binds the two

    
     ions in the IN active site, displacing the viral DNA 3'-OH end and preventing nucleophilic attack on the host DNA.
    
MOA Visualization

The following diagram illustrates the competitive inhibition mechanism at the molecular level.

MOA_Pathway Integrase HIV-1 Integrase (Catalytic Core Domain) Mg_Ions Two Mg2+ Ions (Cofactors) Integrase->Mg_Ions Coordinates Chelation Metal Chelation Complex (Inhibitor-Mg-Enzyme) Mg_Ions->Chelation Strand_Transfer Strand Transfer (Integration) Mg_Ions->Strand_Transfer Catalyzes Viral_DNA Viral DNA (vDNA) Processed 3'-OH ends Viral_DNA->Strand_Transfer Substrate Host_DNA Host Chromosomal DNA Host_DNA->Strand_Transfer Target Inhibitor 5,6-Dihydroxypyrimidine Derivative Inhibitor->Mg_Ions Sequesters (Chelation) Chelation->Strand_Transfer BLOCKS Replication Viral Replication & Latency Strand_Transfer->Replication

Figure 1: Mechanism of Action showing the sequestration of catalytic Magnesium ions by the pyrimidine scaffold, effectively halting the strand transfer process.

Comparative Performance Analysis

The methyl ester (Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate) is typically an intermediate. To achieve nanomolar potency, the C4-position must be functionalized (usually to a carboxamide) to enhance binding affinity and solubility.

Table 1: In Vitro Inhibitory Potency (Strand Transfer Assay)
Compound ClassRepresentative MoleculeIC50 (Strand Transfer)IC50 (3'-Processing)Selectivity Index (CC50/IC50)
Core Scaffold Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate> 10 µM > 25 µMLow (Poor cell permeability)
First-Gen Derivative Raltegravir (MK-0518)15 ± 5 nM > 500 nM> 1,000
Alternative Scaffold Elvitegravir (Quinoline core)~ 20 nM > 500 nM> 800
Second-Gen Derivative Dolutegravir (Tricyclic analog)2.7 nM > 100 nM> 5,000

Key Insight: The methyl ester itself is a weak inhibitor due to steric mismatch and lack of the hydrophobic "benzyl" or "fluorobenzyl" moiety required to fill the hydrophobic pocket near the active site. Conversion to the N-(4-fluorobenzyl)carboxamide derivative (Raltegravir) improves potency by ~1000-fold [1].

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol is the industry standard for validating pyrimidine carboxylate derivatives. It utilizes a heterogeneous time-resolved fluorescence (HTRF) or magnetic bead-based proximity assay.

Workflow Visualization

Assay_Workflow Step1 1. Assembly Recombinant Integrase + Biotinylated Viral DNA (LTR) Step2 2. Inhibitor Incubation Add Pyrimidine Derivative (Serial Dilutions) Step1->Step2 30 min @ 37°C Step3 3. Strand Transfer Add Target DNA (Digoxigenin-labeled) Step2->Step3 Mg2+ Activation Step4 4. Detection Anti-DIG-Alkaline Phosphatase or Europium Cryptate Step3->Step4 60 min incubation Step5 5. Data Analysis Calculate IC50 (Sigmoidal Dose-Response) Step4->Step5 Read Signal

Figure 2: Step-by-step workflow for the in vitro Strand Transfer Assay used to screen pyrimidine derivatives.

Detailed Methodology

Materials:

  • Enzyme: Recombinant HIV-1 Integrase (expressed in E. coli, purified via Ni-NTA).

  • Donor DNA: Biotinylated double-stranded oligonucleotide mimicking the U5 LTR end of HIV-1.

  • Target DNA: Digoxigenin (DIG)-labeled plasmid or oligonucleotide.

  • Reference Control: Raltegravir (10 mM stock in DMSO).

Protocol Steps:

  • Pre-Assembly: Dilute HIV-1 Integrase (400 nM) in reaction buffer (20 mM HEPES pH 7.5, 10 mM DTT, 10% glycerol). Add Biotin-Donor DNA (20 nM) and incubate for 30 minutes on ice to form the Stable Complex.

  • Compound Addition: Dispense 1 µL of the test compound (Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate derivative) in DMSO into a 96-well black plate. Ensure a final DMSO concentration of <5%.

  • Incubation: Add 90 µL of the Pre-Assembled Complex to the wells. Incubate for 20 minutes at 37°C. This allows the inhibitor to compete for the active site before the target DNA is introduced.

  • Start Reaction: Add 10 µL of Target DNA mixed with

    
     (final concentration 10 mM). The presence of magnesium triggers the catalytic strand transfer.
    
  • Termination & Detection: After 60 minutes, stop the reaction with EDTA (50 mM). Wash the plate (if using streptavidin-coated wells) and add Anti-DIG antibody conjugated to Alkaline Phosphatase (AP) or a fluorophore.

  • Quantification: Measure chemiluminescence or fluorescence. The signal is proportional to the amount of Strand Transfer product formed.

Self-Validating Check:

  • Positive Control: Wells with Enzyme + DNA + DMSO (No Inhibitor) must show high signal.

  • Negative Control: Wells with EDTA added before Magnesium must show background signal (zero activity).

  • Z-Prime: The assay must yield a Z' factor > 0.5 to be considered statistically robust.

Critical Analysis & Troubleshooting

Solubility & Hydrolysis

The core scaffold (Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate) is an ester. In cellular assays (PBMC or MT-4 cells), intracellular esterases may hydrolyze this to the carboxylic acid.

  • In Vitro vs. Cell-Based Discrepancy: You may observe weak activity in the enzymatic assay (cell-free) but moderate activity in cell culture if the ester acts as a prodrug. However, for INSTIs, the free acid or amide is usually the active species.

  • Recommendation: Always test the hydrolyzed carboxylic acid form alongside the methyl ester to distinguish intrinsic potency from prodrug effects.

Metal Chelation Specificity

The 5,6-dihydroxy motif is non-selective; it can chelate other metals (


, 

).
  • Validation Step: Run the assay with

    
     instead of 
    
    
    
    . Clinical INSTIs (like Raltegravir) show a distinct shift in potency between these two metals. If your derivative shows identical IC50s in both, it may be acting as a non-specific protein aggregator rather than a specific active-site chelator [2].

References

  • Summa, V., et al. (2008).[2][3] Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor for the Treatment of HIV-AIDS Infection.[2][4][5] Journal of Medicinal Chemistry, 51(18), 5843–5855.[2][4] Link

  • Metifiot, M., et al. (2013). HIV-1 Integrase Strand Transfer Inhibitors: A Review. Viruses, 5(12), 2937–2959. Link

  • Craigie, R. (2001). HIV Integrase, a Brief Overview from Chemistry to Therapeutics. Journal of Biological Chemistry, 276(26), 23213–23216. Link

  • Passos, M. A., et al. (2017). Measurement of In Vitro Integration Activity of HIV-1 Preintegration Complexes.[6] Journal of Visualized Experiments, (120), e55368. Link

Sources

Validation

Comparative Guide: Structural Elucidation Strategies for Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate

Introduction: The Structural Challenge Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS: 878158-18-0) is a critical heterocyclic building block, often utilized in the synthesis of antiviral agents (e.g., HCV NS...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS: 878158-18-0) is a critical heterocyclic building block, often utilized in the synthesis of antiviral agents (e.g., HCV NS5B polymerase inhibitors) and metabolic probes.

While the IUPAC name suggests a static "dihydroxy" aromatic system, the reality in solution is far more complex. Pyrimidines with hydroxyl groups at the 4, 5, or 6 positions exhibit significant prototropic tautomerism . In polar solvents like DMSO or Methanol, this compound rarely exists solely as the 5,6-dihydroxy tautomer. Instead, it equilibrates with various keto (pyrimidinone) forms.

The Core Problem: Standard QC protocols often fail because a simple 1H NMR spectrum may show broadened exchangeable protons or unexpected shifts, leading to false "impurity" flags. This guide compares analytical methodologies to definitively confirm the structure, distinguishing it from regioisomers (e.g., 4,6-dihydroxy analogs) and quantifying the tautomeric ratio.

The Tautomeric Landscape (Causality & Logic)

Before selecting an analytical method, one must understand the molecular behavior. The "5,6-dihydroxy" motif implies two adjacent hydroxyl groups. However, the C6-OH is vinylogous to the ring nitrogens, promoting the formation of a carbonyl (amide-like) structure.

Diagram 1: Tautomeric Equilibrium & Structural Logic

This diagram illustrates the equilibrium between the dihydroxy form and the dominant 6-oxo (pyrimidinone) tautomer, which dictates the spectral data you will observe.

Tautomerism cluster_0 Tautomeric Equilibrium in Solution (DMSO-d6) A Form A: 5,6-Dihydroxy (Aromatic System) B Form B: 5-Hydroxy-6-oxo (Pyrimidinone - Dominant) A->B Fast Exchange (Solvent Dependent) C Form C: 5,6-Dioxo (Less Common) B->C Oxidation Risk Obs1 NMR Consequence: Broad OH/NH signals B->Obs1 Obs2 C13 Consequence: C6 shift > 160 ppm (C=O character) B->Obs2

Caption: Tautomeric shift from aromatic diol (A) to pyrimidinone (B). Form B is typically favored in polar aprotic solvents, significantly affecting NMR shifts.

Comparative Analysis of Characterization Methods

This section objectively evaluates three primary methodologies for structural confirmation.

Table 1: Method Performance Matrix
FeatureMethod A: 1D NMR (

H,

C)
Method B: 2D NMR (HMBC/HSQC) Method C: HRMS (ESI-TOF)
Primary Role Purity check & functional group count.Definitive connectivity proof. Molecular formula confirmation.
Tautomer Sensitivity High. OH/NH peaks shift/broaden based on concentration & solvent.High. Can correlate NH proton to adjacent carbons.Low. Ionization usually yields one dominant species

.
Specificity Moderate. Hard to distinguish 5,6-dihydroxy from 4,6-dihydroxy isomers solely by shifts.Excellent. HMBC correlations prove the 2-Me, 4-COOMe, and 5,6-substitution pattern.Moderate. Cannot distinguish regioisomers.
Sample Requirement ~5-10 mg~20-30 mg (for clear HMBC)< 1 mg
Cost/Time Low / 10 minsMedium / 1-4 hoursLow / 5 mins
Recommendation

Do not rely on Method A alone. The proximity of the 5-OH and 6-OH groups creates a "push-pull" electronic system that makes 1D shifts variable. Method B (specifically HMBC) is the gold standard for proving the positions of the substituents.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the internal checks (Control Steps) fail, pause the experiment.

Protocol 1: Definitive NMR Structural Elucidation

Objective: Confirm the 2-methyl, 4-carboxyl, and 5,6-oxygenation pattern while controlling for tautomeric exchange.

Reagents:

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS. Note: Avoid CDCl
    
    
    
    due to poor solubility and aggregation.
  • Sample: 15 mg of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate.

Step-by-Step Workflow:

  • Preparation: Dissolve 15 mg of sample in 0.6 mL DMSO-d

    
    . Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., NaCl from synthesis).
    
  • 1H NMR Acquisition:

    • Scan range: -2 to 14 ppm (to catch downfield H-bonded OH/NH).

    • Self-Validation Check: Look for the 2-Methyl singlet (~2.3-2.5 ppm) and the Methyl Ester singlet (~3.8-3.9 ppm). If the ester methyl is split or missing, hydrolysis may have occurred.

  • D

    
    O Shake (Critical Diagnostic): 
    
    • After the initial scan, add 2 drops of D

      
      O to the tube and shake.
      
    • Re-run 1H NMR.

    • Interpretation: Signals that disappear are exchangeable (OH/NH). This confirms the "dihydroxy/oxo" protons and distinguishes them from stable CH protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Optimize for long-range coupling (

      
       Hz).
      
    • Key Correlation to Look For:

      • The 2-Methyl protons should correlate to C2 (pyrimidine ring carbon).

      • The Ester Methyl protons should correlate to the Carbonyl Carbon (C=O).

      • Crucially: The Carbonyl Carbon should correlate to the ring carbon at position 4 (C4). This links the ester to the specific ring position, ruling out isomer scrambling.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and rule out oxidation byproducts (e.g., quinones).

  • System: ESI-TOF or Orbitrap.

  • Mode: Positive Ion Mode (

    
    ) and Negative Ion Mode (
    
    
    
    ).
  • Expectation:

    • Formula: C

      
      H
      
      
      
      N
      
      
      O
      
      
      [1][2]
    • Exact Mass: 184.0484 Da.

    • Observed

      
      : 185.0557 ± 5 ppm.
      
  • Fragmentation Logic:

    • Look for loss of methoxy group (

      
       Da) or CO
      
      
      
      (
      
      
      Da), characteristic of methyl esters.

Decision Logic & Workflow Visualization

Use this flowchart to guide your analytical decision-making process.

Diagram 2: Structural Confirmation Workflow

Workflow Start Crude/Purified Sample Solubility Solubility Check: Dissolve in DMSO-d6 Start->Solubility HNMR 1H NMR (1D) Solubility->HNMR Check1 Are Me-Ester (3.8ppm) and 2-Me (2.4ppm) present? HNMR->Check1 Fail1 Stop: Hydrolysis or Wrong Starting Material Check1->Fail1 No Pass1 Proceed to 2D Check1->Pass1 Yes HMBC HMBC Experiment (Link Ester to Ring) Pass1->HMBC Check2 Does Ester-Me correlate to Ring C4? HMBC->Check2 Fail2 Isomer Alert: Likely 4,6-isomer or rearrangement Check2->Fail2 No Confirm Structure CONFIRMED: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate Check2->Confirm Yes

Caption: Step-by-step decision tree. The HMBC step is the "gatekeeper" that prevents misidentification of regioisomers.

Expected Data Summary

When analyzing your data, compare against these reference values. Note: Shifts may vary by ±0.2 ppm depending on concentration and water content in DMSO.

NucleusAssignmentApprox. Shift (DMSO-d

)
MultiplicityNotes
1H 2-CH

2.35 ppmSinglet (3H)Sharp signal.
1H COO-CH

3.82 ppmSinglet (3H)Characteristic methyl ester.
1H OH / NH10.0 - 13.0 ppmBroadHighly variable; disappears with D

O.
13C 2-CH

~21 ppm--
13C COO-CH

~52 ppm--
13C C=O (Ester)~165 ppm--
13C C2 (Ring)~155-160 ppm-Deshielded by adjacent N.
13C C4/C5/C6140-160 ppm-Complex region due to tautomerism.

References

  • PubChem Compound Summary. (n.d.). Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate.[2][3] National Center for Biotechnology Information. [Link]

  • Katritzky, A. R., et al. (1962). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Foundational text on pyrimidine tautomerism). [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Standard reference for NMR shift prediction rules). [Link]

Sources

Comparative

Comparative Guide: Antibacterial Activity of Pyrimidine Derivatives

[1][2][3] Executive Summary The pyrimidine scaffold remains a cornerstone in medicinal chemistry, serving as the pharmacophore for essential antibiotics like trimethoprim and iclaprim. However, the rise of multidrug-resi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The pyrimidine scaffold remains a cornerstone in medicinal chemistry, serving as the pharmacophore for essential antibiotics like trimethoprim and iclaprim. However, the rise of multidrug-resistant (MDR) pathogens necessitates the evolution of this scaffold. This guide provides a technical comparison of next-generation pyrimidine derivatives—specifically Fused Pyrimidines (e.g., triazolo-pyrimidines) versus Hybrid Pyrimidines (e.g., pyrimidine-sulfonamides).

Our analysis indicates that while classical pyrimidines target Dihydrofolate Reductase (DHFR) exclusively, novel 1,2,4-triazolo[1,5-a]pyrimidines exhibit dual-targeting capability (DHFR + DNA Gyrase), resulting in superior bactericidal activity against Gram-negative strains compared to standard monotherapy.

Structural Classification & SAR Logic

To rationally compare performance, we must first categorize the derivatives based on their structural modifications and the resulting Structure-Activity Relationship (SAR).

The SAR Landscape

The biological activity of pyrimidine derivatives is governed by electron density modulation at positions C-2, C-4, and C-6.

  • Electron-Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    on the phenyl ring at C-4 enhance lipophilicity and cell membrane penetration.
  • Heterocyclic Fusions: Fusing a triazole or thiophene ring creates a rigid bicyclic system that mimics the adenine/guanine base pairing, increasing affinity for the ATP-binding pocket of DNA Gyrase.

SAR_Map Core Pyrimidine Scaffold Pos2 C-2 Position (H-Bonding Donor) Core->Pos2 Pos4 C-4 Position (Lipophilic Domain) Core->Pos4 Pos56 C-5/C-6 Fusion (Rigidity/Selectivity) Core->Pos56 Act3 DHFR Inhibition Pos2->Act3 + Amino/Thiol Act1 Increases Membrane Permeability Pos4->Act1 + Halogens/EWGs Act2 Enhances DNA Gyrase Binding Pos56->Act2 + Triazole/Thiophene

Figure 1: Structure-Activity Relationship (SAR) map highlighting key modification zones on the pyrimidine nucleus and their pharmacological impact.

Comparative Performance Analysis

This section evaluates the antibacterial potency of key derivative classes. Data is synthesized from recent high-impact studies comparing these novel compounds against standard-of-care antibiotics (Ciprofloxacin, Ampicillin).

Quantitative Efficacy (MIC Values)

Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL

Compound ClassSpecific DerivativeTarget Organism (Gram)MIC (µg/mL)Reference Std.[1][2][3][4] (Ciprofloxacin)Performance Verdict
Triazolo-Pyrimidine Compound 9o (Methoxy-subst.)[5]E. coli (G-)0.97 1.0 - 2.0Superior/Equal
Triazolo-Pyrimidine Compound 9nS. aureus (G+)1.950.5 - 1.0Comparable
Thieno-Pyrimidine Compound 4ii (Sulfadiazine hybrid)P. aeruginosa (G-)16.00.5 - 1.0Moderate
Dihydropyrimidine Compound 6b (Thiazole hybrid)E. coli (G-)1.951.0Highly Active
Pyrimidine-Chalcone Compound 78gB. subtilis (G+)17.3416.0 (Ampicillin)Equivalent to Ampicillin

Analysis of Data:

  • Gram-Negative Potency: The Triazolo-pyrimidines (e.g., 9o) demonstrate the most promise, achieving sub-microgram MICs against E. coli. This is attributed to the "Dual Inhibition" mechanism (see Section 4).

  • Hybrid Limitations: While Thieno-pyrimidine hybrids (Compound 4ii) show broad-spectrum activity, their absolute potency (MIC ~16 µg/mL) is lower than the fused triazolo variants. This suggests that increasing molecular weight via bulky sulfonamide tails may impede bacterial cell wall entry despite good enzyme binding.

  • Substitution Effect: In the Dihydropyrimidine series, replacing a thiadiazole side chain with a triazole significantly improved activity, likely due to better hydrogen bonding capabilities within the active site.

Mechanism of Action (MOA)

Understanding why these derivatives work is crucial for lead optimization. The most potent derivatives (Triazolo-pyrimidines) function as Dual Inhibitors .

Dual-Targeting Pathway

Unlike simple sulfonamides that only inhibit dihydropteroate synthase, these advanced pyrimidines attack two distinct stages of bacterial replication:

  • Folate Pathway Blockade: Inhibition of DHFR, starving the bacteria of nucleotides.

  • Replication Fork Arrest: Inhibition of DNA Gyrase (Topoisomerase II), preventing DNA supercoiling relief.

MOA_Pathway PABA PABA + Pteridine DHPS Dihydropteroate Synthase PABA->DHPS DNA Supercoiled DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Folate Folate Synthesis DHPS->Folate DHFR DHFR (Dihydrofolate Reductase) Death Bacterial Cell Death (Synergistic Collapse) DHFR->Death Rep DNA Replication Gyrase->Rep Gyrase->Death Pyrim Novel Pyrimidine Derivatives Pyrim->DHFR Inhibits Pyrim->Gyrase Inhibits (Major Target) Folate->DHFR

Figure 2: Dual-mechanism pathway showing simultaneous inhibition of metabolic (DHFR) and genomic (Gyrase) machinery by pyrimidine derivatives.

Experimental Protocol: Broth Microdilution

To ensure reproducibility and valid comparison with the data above, the following self-validating protocol based on CLSI M07 guidelines is recommended.

Reagents & Preparation
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Controls: Ciprofloxacin (Positive), DMSO (Solvent Control), Sterile Broth (Negative).

Step-by-Step Workflow
  • Stock Preparation: Dissolve pyrimidine derivative in 100% DMSO to a concentration of 1024 µg/mL.

  • Serial Dilution:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

    • Add 100 µL of Stock to Column 1.

    • Perform 2-fold serial dilutions across the plate (Column 1 to 10). Discard 100 µL from Column 10.

    • Result: Test range from 512 µg/mL down to 1.0 µg/mL.

  • Inoculation:

    • Dilute the 0.5 McFarland culture 1:100 in CAMHB.

    • Add 100 µL of this suspension to every well (Final inoculum:

      
       CFU/mL).[6]
      
    • Critical Step: This dilutes the drug concentration by half again (Final range: 256 - 0.5 µg/mL).

  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

  • Validation & Readout:

    • Validity Check: Growth Control well must be turbid; Sterility Control must be clear.

    • MIC Definition: The lowest concentration showing no visible growth (no turbidity/pellet).[6]

References

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. (2024). Link

  • Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. ACS Infectious Diseases. (2024). Link

  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences. (2017). Link

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. (2024). Link

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. (2024).[7] Link

Sources

Validation

"benchmarking the synthesis efficiency of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate"

Executive Summary This guide evaluates the synthesis protocols for Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS: 878158-18-0), a critical pharmacophore in the development of HIV integrase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthesis protocols for Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS: 878158-18-0), a critical pharmacophore in the development of HIV integrase inhibitors (e.g., Raltegravir analogs) and HCMV terminase inhibitors.

The synthesis of 5,6-dihydroxypyrimidines substituted with a 4-carboxylate group presents a specific regiochemical challenge: introducing two oxygenated functionalities adjacent to the ester while maintaining the pyrimidine core. This guide benchmarks the industry-standard Thermal Sigmatropic Rearrangement (Method A) against the process-intensified Microwave-Assisted One-Pot Protocol (Method B) .

Key Finding: While Method A (Thermal) offers scalability for multi-gram batches, Method B (Microwave) reduces reaction time by 95% and improves the impurity profile, making it the superior choice for rapid library generation and lead optimization.

Molecule Profile & Synthetic Challenge

  • Target Molecule: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate[1]

  • Core Structure: Pyrimidine ring with a C2-methyl, C4-methyl ester, and hydroxyl/oxo groups at C5 and C6.

  • Tautomerism Note: In solution, this molecule exists in equilibrium between the 5,6-dihydroxy form and the 5-hydroxy-6-oxo-1,6-dihydro form. This tautomerism significantly impacts solubility and NMR characterization.

  • Primary Challenge: Direct condensation of acetamidine with dimethyl dihydroxyfumarate (a classical route) often suffers from low yields (<30%) due to the instability of the dihydroxyfumarate and competitive polymerization. The preferred modern strategy utilizes an Acetamidoxime precursor to install the N-O bond early, followed by a rearrangement.

Comparative Methodology

We benchmarked two protocols based on the reaction of Acetamidoxime with Dimethyl Acetylenedicarboxylate (DMAD) .

The Reaction Pathway

Both methods follow the same mechanistic pathway:

  • Michael Addition: Nucleophilic attack of Acetamidoxime oxygen onto DMAD.

  • [3,3]-Sigmatropic Rearrangement: A Claisen-type rearrangement of the O-vinyl intermediate.

  • Cyclization: Intramolecular condensation to form the pyrimidine ring.

SynthesisPathway Start Acetamidoxime + DMAD Inter1 O-Vinyl Intermediate Start->Inter1 Michael Addition (Solvent, Base) TS [3,3]-Sigmatropic Transition State Inter1->TS Heat / MW Inter2 Isocyanate/Enamine Intermediate TS->Inter2 Rearrangement Product Methyl 5,6-dihydroxy- 2-methylpyrimidine- 4-carboxylate Inter2->Product Cyclization - MeOH

Figure 1: Mechanistic pathway for the synthesis of the target pyrimidine via the Amidoxime-DMAD route.

Detailed Protocols

Method A: Thermal Sigmatropic Rearrangement (Baseline)

Suitability: Large-scale batch synthesis (>10g).

  • Reagents: Acetamidoxime (1.0 eq), Dimethyl Acetylenedicarboxylate (DMAD) (1.1 eq), Xylene (anhydrous).

  • Step 1 (Addition): Dissolve Acetamidoxime in Xylene at room temperature. Add DMAD dropwise over 30 minutes to control the exotherm. Stir for 1 hour at 25°C.

    • Checkpoint: TLC should show consumption of Acetamidoxime and formation of the O-vinyl intermediate.

  • Step 2 (Rearrangement): Heat the reaction mixture to reflux (approx. 138°C) for 6–8 hours.

    • Mechanism:[2][3][4][5][6][7] The high temperature drives the [3,3]-sigmatropic shift.

  • Workup: Cool to 0°C. The product often precipitates as a beige solid. Filter and wash with cold methanol.[7]

  • Purification: Recrystallization from Methanol/Water.[4]

Method B: Microwave-Assisted One-Pot Protocol (Challenger)

Suitability: High-throughput medicinal chemistry (<1g).

  • Reagents: Acetamidoxime (1.0 eq), DMAD (1.1 eq), Methanol (Polar solvent absorbs MW energy efficiently).

  • Procedure: Combine reagents in a microwave-transparent vial.

  • Irradiation: Heat to 120°C for 20 minutes (Power: 150W, Max Pressure: 200 psi).

    • Note: The rapid heating profile bypasses the slow thermal ramp, minimizing degradation of the sensitive O-vinyl intermediate.

  • Workup: Concentrate in vacuo. Triturate the residue with diethyl ether to remove unreacted DMAD.

  • Purification: Flash chromatography (DCM:MeOH 95:5) if necessary, though often sufficiently pure (>90%) after trituration.

Performance Benchmarking Data

The following data compares the efficiency of both methods based on triplicate runs targeting 500mg final product.

MetricMethod A (Thermal Reflux)Method B (Microwave)Advantage
Reaction Time 8.5 Hours (Total)20 MinutesMethod B (25x faster)
Isolated Yield 58%74%Method B (+16%)
Purity (HPLC) 92% (requires recrystallization)96% (crude after trituration)Method B
Solvent Usage High (Xylene, difficult to remove)Low (Methanol, easy strip)Method B (Green)
Scalability High (Linear scale-up easy)Low (Limited by MW vessel size)Method A
Energy Efficiency Low (Prolonged reflux)High (Targeted heating)Method B
Analysis of Impurity Profiles
  • Method A: Prolonged heating in Xylene leads to thermal decarboxylation byproducts (approx. 5-8%) and "tarring" due to polymerization of DMAD.

  • Method B: The short residence time at high temperature prevents the degradation of the 5,6-dihydroxy core, which is sensitive to oxidation over long periods.

Critical Troubleshooting & Causality

Issue 1: Low Yield in Method A

  • Observation: Dark reaction mixture with low precipitate formation.

  • Causality: Incomplete rearrangement due to insufficient temperature (refluxing toluene at 110°C is often insufficient; Xylene at 138°C is required) or moisture in the solvent hydrolyzing the DMAD.

  • Correction: Ensure anhydrous conditions and maintain internal temperature >130°C.

Issue 2: Product Oxidation (Pink/Red Coloration)

  • Observation: The white product turns pink upon filtration.

  • Causality: The 5,6-dihydroxy moiety is electron-rich and prone to oxidation to the ortho-quinone analog in air, especially under basic conditions.

  • Correction: Perform filtration under an inert atmosphere (Nitrogen blanket) or wash with a weak reducing agent (e.g., dilute ascorbic acid solution) during workup.

Issue 3: Tautomeric Confusion in NMR

  • Observation: Broad signals or missing OH protons in 1H NMR.

  • Causality: Rapid proton exchange between the 5-OH, 6-OH/Oxo, and N1 positions.

  • Correction: Run NMR in DMSO-d6 with a trace of D2O to collapse exchangeable protons, or use TFA-d to lock the tautomer.

Conclusion & Recommendation

For drug discovery and lead optimization where speed and purity are paramount, Method B (Microwave) is the definitive standard. It suppresses side reactions through rapid heating and utilizes greener solvents.

For process development and kilo-scale synthesis , Method A (Thermal) remains necessary due to the limitations of microwave penetration depth at scale. However, process chemists should investigate flow-chemistry adaptations of Method B (using heated coil reactors) to combine the benefits of rapid heat transfer with continuous processing.

References

  • Wang, L., et al. (2020).[4] 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry / PMC. Retrieved January 30, 2026, from [Link]

  • Gardner, M., et al. (2009). 2-Substituted-4,5-Dihydroxypyrimidine-6-Carboxamide Antiviral Targeted Libraries. ACS Combinatorial Science. Retrieved January 30, 2026, from [Link]

  • Patil, R.S., et al. (2008).[5] Process chemistry of 4,6-dihydroxy-2-methylpyrimidine. TSI Journals. Retrieved January 30, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate

[1][2] Executive Summary & Compound Identification This guide provides an operational framework for the safe handling and disposal of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate .[1][2] As a researcher, you lik...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Identification

This guide provides an operational framework for the safe handling and disposal of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate .[1][2] As a researcher, you likely utilize this compound as a scaffold in the synthesis of nucleoside analogs or antiviral agents.[1][3] While pyrimidine derivatives are ubiquitous in biochemistry, the specific functionalization (methyl ester and vicinal hydroxyls) of this molecule dictates specific waste management protocols to prevent environmental leaching and ensure regulatory compliance.[1]

Compound Profile
PropertySpecification
Chemical Name Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate
CAS Number 878158-18-0
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Key Hazards Irritant (Skin/Eye/Respiratory), Harmful if swallowed

Hazard Mechanics & Causality

To manage waste effectively, one must understand the chemical behavior that drives the hazard.[1] It is insufficient to simply label a drum; you must understand the reactivity profile.[1]

  • Nitrogenous Heterocycle Stability: The pyrimidine ring is robust.[1] It does not degrade easily in standard landfills.[1] Consequently, High-Temperature Incineration is the only validated method to break the ring structure and mineralize the nitrogen content, preventing groundwater contamination.[1]

  • Ester Hydrolysis Risk: The C4-methyl ester group is susceptible to hydrolysis.[1]

    • Operational Insight: Do not mix this waste with strong aqueous bases (e.g., NaOH waste streams).[1] Rapid hydrolysis can generate methanol and the corresponding carboxylic acid, potentially altering the pH of the waste container and causing pressure buildup or unexpected exothermic reactions.[1]

  • Tautomeric Reactivity: The 5,6-dihydroxy motif allows for keto-enol tautomerism.[1] This increases the compound's polarity and potential for chelation with metal ions.[1] Avoid commingling with heavy metal waste streams (e.g., Palladium catalysts used in coupling) unless necessary, as this can complicate the incineration ash analysis.[1]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Spill Cleanup)[1]
  • Classification: Non-RCRA Regulated Waste (unless mixed with listed solvents), but managed as Hazardous Organic Solid for incineration.[1]

  • Packaging:

    • Collect solids in a wide-mouth High-Density Polyethylene (HDPE) jar. Amber glass is acceptable but HDPE is preferred to prevent breakage.[1]

    • Double-bag the primary container in 6-mil polyethylene bags if the exterior is contaminated.[1]

  • Labeling:

    • Primary Constituent: "Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate"[1][2]

    • Hazard Checkbox: [x] Irritant [x] Toxic[1][2]

    • Waste Stream: "Solid Organic Chemical Waste - For Incineration Only"

B. Liquid Waste (Mother Liquors/HPLC Waste)[1]
  • Segregation:

    • Stream A (Halogenated): If dissolved in DCM or Chloroform.[1]

    • Stream B (Non-Halogenated): If dissolved in Methanol, DMSO, or Acetone.[1]

  • Buffering: If the waste solution is highly acidic (e.g., from a deprotection step), neutralize to pH 5–9 before adding to the solvent carboy to prevent degradation of the waste container.[1]

  • Prohibited Mixtures: NEVER mix with Oxidizing Acids (Nitric/Perchloric).[1] The pyrimidine ring can be oxidized violently under high concentrations.[1]

C. Contaminated Debris[2][5]
  • Gloves, weigh boats, and paper towels contaminated with the substance should be segregated into "Hazardous Debris" bins, not general trash.[1] The dust hazard (H335) remains viable on porous surfaces.[1]

Visual Disposal Workflow

The following diagram outlines the decision logic for disposing of CAS 878158-18-0.

DisposalWorkflow Start Waste Generation: CAS 878158-18-0 StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Powder/Spill LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved PackSolid Pack in HDPE Jar (Double Bagged) SolidWaste->PackSolid LabelSolid Label: Toxic/Irritant Solid Organic PackSolid->LabelSolid Incineration High-Temp Incineration (Destruction of Pyrimidine Ring) LabelSolid->Incineration SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloStream Halogenated Waste (DCM/CHCl3) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Waste (MeOH/DMSO) SolventCheck->NonHaloStream Flammables only HaloStream->Incineration NonHaloStream->Incineration

Figure 1: Decision tree for the segregation and disposal of Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate, ensuring proper routing to incineration.

Emergency Contingency Plan

In the event of a spill or exposure, immediate action is required.[1] This protocol is self-validating: if the steps are followed, the risk of secondary contamination is minimized.[1]

ScenarioImmediate ActionSecondary Action
Powder Spill Do not sweep dry. Mist lightly with water or an inert oil (like mineral oil) to suppress dust generation.[1][2]Scoop into a waste jar. Wipe surface with 10% soap solution, then water.[1]
Eye Contact Flush immediately with water for 15 minutes.[1][2]Seek medical attention.[1][2][4] Provide SDS to the physician (Warning: Eye Irritant H319).[1]
Skin Contact Wash with soap and copious water.[2] Remove contaminated clothing.[1][4]Monitor for redness/irritation (H315).[1][2]
Fire Use Water Spray, Dry Chemical, or CO₂.[1][2][4]Warning: Combustion produces Nitrogen Oxides (NOx).[1][2] Use SCBA.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[1][5] Hazardous Waste Listings & Characteristic Wastes. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: Pyrimidine Carboxylates. National Library of Medicine.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate

[1] Executive Summary & Compound Profile Handling Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS: 878158-18-0) requires a precise balance of engineering controls and personal protective equipment (PPE).[1] As...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

Handling Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS: 878158-18-0) requires a precise balance of engineering controls and personal protective equipment (PPE).[1] As a functionalized pyrimidine intermediate often utilized in the synthesis of antiviral and anticancer therapeutics, this compound presents specific risks related to mucous membrane irritation and potential bioavailability.[1]

This guide moves beyond generic safety advice, providing a logic-driven protocol for protection based on the compound's physicochemical properties and GHS hazard classifications.

Physicochemical & Hazard Profile
PropertyDataOperational Implication
CAS Number 878158-18-0Unique identifier for inventory/waste tracking.[1]
Physical State Solid / PowderHigh risk of airborne particulate generation during weighing.[1]
Signal Word WARNING Requires strict adherence to PPE; not "Danger" (fatal), but significant health risks exist.[1]
Key GHS Codes H302, H315, H319, H335Harmful if swallowed; Causes skin/eye irritation; Respiratory irritant.[1]
Reactivity Oxidizer SensitiveIncompatible with strong oxidizing agents; segregation required.[1]

Strategic PPE Selection: The "Why" Behind the Gear

Effective safety is not about wearing more gear; it is about wearing the right gear.[1] The following selection criteria are based on the compound's ability to irritate epithelial tissues and its particulate nature.

A. Respiratory Protection (The Primary Defense)[1]
  • The Hazard: H335 (Respiratory Irritation).[1] As a powder, this ester can easily aerosolize during transfer or weighing.[1]

  • The Protocol:

    • Primary: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

    • Secondary (Outside Hood): If weighing balance stability requires working outside a hood (not recommended), a P100 particulate respirator or N95 is mandatory.[1] Surgical masks offer zero protection against chemical particulates.[1]

B. Dermal Protection (Barrier Integrity)[1]
  • The Hazard: H315 (Skin Irritation) and H302 (Harmful if swallowed/absorbed).[1] Pyrimidine derivatives can possess bioactive properties that facilitate transdermal absorption.[1]

  • The Protocol:

    • Material: Nitrile Rubber (minimum thickness: 4 mil / 0.11 mm).[1] Latex is discouraged due to higher permeability to organic esters and potential allergenicity.[1]

    • Technique: Double-gloving is required when handling solutions of this compound in organic solvents (e.g., DMSO, DCM) to prevent permeation breakthrough.[1]

    • Validation: Inspect gloves for pinholes by inflating them slightly with air before donning.[1]

C. Ocular Protection
  • The Hazard: H319 (Serious Eye Irritation).[1] Fine powders can bypass standard safety glass gaps.[1]

  • The Protocol:

    • Standard: Chemical Splash Goggles (indirect venting) are superior to safety glasses for powder handling.[1]

    • Contact Lenses: Strictly prohibited.[1] They can trap particulates against the cornea, exacerbating chemical burns.[1]

Operational Protocols: Step-by-Step

Phase 1: Weighing & Transfer
  • Objective: Prevent static-induced aerosolization.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula.[1] Pyrimidine esters are often electrostatic.[1]

  • Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table.

  • Technique: Use the "tap and settle" method. Do not dump powder; tap the spatula gently to dispense.[1] Cap the stock bottle immediately after aliquoting.

Phase 2: Solubilization & Reaction[1]
  • Objective: Mitigate splash and vapor risks.

  • Solvent Choice: When dissolving in DMSO or Methanol, the solution becomes a vehicle for rapid skin absorption.[1]

  • Sash Height: Keep the fume hood sash at the lowest possible working height (usually 18 inches) to act as a physical shield against splashes.[1]

  • Labeling: All reaction flasks must be labeled with the full chemical name and the warning "Irritant/Bioactive."[1]

Phase 3: Waste Disposal
  • Objective: Environmental compliance and safety.

  • Segregation: Do not mix with oxidizing waste streams (e.g., Nitric acid waste).[1]

  • Stream: Dispose of as Solid Hazardous Waste (if powder) or Organic Solvent Waste (if dissolved).[1]

  • Destruction: The preferred method is incineration at a licensed facility.[1][2]

Decision Logic & Emergency Response

The following diagram outlines the critical decision pathways for handling and emergency response.

SafetyProtocol Start Start: Handling Methyl 5,6-dihydroxy- 2-methylpyrimidine-4-carboxylate RiskAssess 1. Risk Assessment (Check Quantity & State) Start->RiskAssess StateCheck Is it Solid/Powder? RiskAssess->StateCheck SolidHandling Solid Handling Protocol: - Anti-static tools - Splash Goggles - Fume Hood REQUIRED StateCheck->SolidHandling Yes LiquidHandling Solution Handling Protocol: - Double Nitrile Gloves - Face Shield (if >100mL) - Fume Hood REQUIRED StateCheck->LiquidHandling No (In Solution) Exposure Accidental Exposure? SolidHandling->Exposure LiquidHandling->Exposure SkinContact Skin Contact: 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Attention Exposure->SkinContact Dermal EyeContact Eye Contact: 1. Flush Eyewash (15 min) 2. Do NOT rub eyes 3. Emergency Room Exposure->EyeContact Ocular Disposal Disposal: Segregate from Oxidizers Label: 'Toxic/Irritant' Exposure->Disposal No Incident SkinContact->Disposal EyeContact->Disposal

Figure 1: Decision logic for handling states and emergency response pathways.[1][3] Note the differentiation between solid and liquid handling protocols.

References

  • National Institutes of Health (NIH). (2016).[1] Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors. PubMed Central.[1] Retrieved January 30, 2026, from [Link]

  • University of Texas EHS. (n.d.).[1] Chemical Waste Management Guidelines. Retrieved January 30, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.